molecular formula C4H9NO3 B3280032 (2R,3S)-3-Amino-2-hydroxybutanoic acid CAS No. 70671-47-5

(2R,3S)-3-Amino-2-hydroxybutanoic acid

カタログ番号: B3280032
CAS番号: 70671-47-5
分子量: 119.12 g/mol
InChIキー: QTRAXZHIRXYYPP-STHAYSLISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-3-Amino-2-hydroxybutanoic acid is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S)-3-Amino-2-hydroxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-3-Amino-2-hydroxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R,3S)-3-amino-2-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRAXZHIRXYYPP-STHAYSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of (2R,3S)-3-Amino-2-hydroxybutanoic Acid (AHBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-3-Amino-2-hydroxybutanoic acid (AHBA) is a highly specialized, non-proteinogenic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy-

-amino acid[1]. In the realm of rational drug design, this molecule is not merely a structural building block; it is a highly potent transition-state isostere. The specific (2R,3S) stereochemical configuration is a critical pharmacophore found in naturally occurring aminopeptidase inhibitors (such as bestatin and amastatin) and is heavily utilized in the development of synthetic human renin inhibitors[2]. This whitepaper details the physicochemical properties, mechanistic causality in enzyme inhibition, and field-proven stereoselective synthetic protocols for (2R,3S)-AHBA.

Physicochemical & Structural Profiling

Understanding the macroscopic behavior of (2R,3S)-AHBA begins with its fundamental physicochemical properties. As a zwitterionic molecule at physiological pH, its solubility and membrane permeability are heavily dictated by its polar surface area and partition coefficient.

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance / Reference
CAS Number 70671-47-5Primary identifier[1][3]
Molecular Weight 119.12 g/mol Small molecule, easily incorporated into peptidomimetics[4]
Molecular Formula C₄H₉NO₃[4]
Exact Mass 119.0582 DaCrucial for high-resolution mass spectrometry (HRMS) validation[4]
XLogP3 -3.6Indicates extreme hydrophilicity; requires peptide coupling for cellular entry[4]
Topological Polar Surface Area (TPSA) 83.6 ŲHigh hydrogen-bonding capacity, ideal for active-site anchoring[4][5]
Rotatable Bonds 2Low conformational entropy penalty upon target binding[4][5]

Causality in Physicochemical Design: The highly negative XLogP3 (-3.6)[4] dictates that (2R,3S)-AHBA cannot passively diffuse through lipid bilayers efficiently on its own. In drug development, it is therefore rarely administered as a free acid. Instead, it is covalently incorporated into larger lipophilic peptide scaffolds (e.g., ubenimex/bestatin analogs), where its primary role is localized exclusively to active-site interaction rather than systemic biodistribution[2].

Mechanistic Role in Drug Design: The Transition-State Mimic

The efficacy of (2R,3S)-AHBA in pharmacology is rooted in its ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

During the natural cleavage of a peptide bond, metalloproteases (such as aminopeptidase B) utilize a catalytic zinc ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to activate a water molecule, forming a transient tetrahedral intermediate. The contiguous C2-hydroxyl and C3-amino groups of (2R,3S)-AHBA act as a perfect bidentate ligand. The spatial geometry of the (2R,3S) anti configuration aligns the oxygen and nitrogen lone pairs to tightly chelate the active-site 

. This chelation displaces the catalytic water molecule, effectively paralyzing the enzyme's catalytic machinery.

Pathway AHBA (2R,3S)-AHBA Motif Zinc Active Site Zn²⁺ AHBA->Zinc Bidentate Chelation TS Transition State Mimicry AHBA->TS Structural Isostere Protease Metalloprotease Zinc->Protease Catalytic Core Blocked TS->Protease High-Affinity Binding Inhibition Enzyme Inhibition Protease->Inhibition Prevents Hydrolysis

Mechanism of metalloprotease inhibition via (2R,3S)-AHBA zinc chelation.

Stereoselective Synthesis Protocol

Direct asymmetric synthesis of contiguous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy-

-amino stereocenters is notoriously prone to epimerization. To establish the (2R,3S) configuration with absolute fidelity, the

-lactam synthon method
via a Staudinger [2+2] cycloaddition is the industry standard[6]. This method is a self-validating system: the rigid geometry of the intermediate

-lactam ring inherently prevents the rotation that causes stereochemical scrambling.
Step-by-Step Methodology: The -Lactam Synthon Route

Phase 1: Chiral Imine Formation

  • Condensation: In a flame-dried flask under argon, dissolve the chiral auxiliary methyl (R)-mandelate and acetaldehyde in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid and activated 4Å molecular sieves. Stir at room temperature for 6 hours to drive the equilibrium toward the chiral imine.

Phase 2: Staudinger [2+2] Cycloaddition 3. Ketene Generation: Cool the imine solution to -78°C. Add 1.5 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.2 equivalents of benzyloxyacetyl chloride. The TEA reacts with the acid chloride to generate benzyloxyketene in situ[7]. 4. Cycloaddition: Allow the reaction to warm to room temperature over 12 hours. The ketene undergoes a stereocontrolled [2+2] cycloaddition with the chiral imine, exclusively yielding the cis-


-lactam intermediate due to the facial shielding provided by the (R)-mandelate auxiliary[6].

Phase 3: Lactam Ring Opening & Global Deprotection 5. Isolation: Purify the cis-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactam via silica gel flash chromatography (Hexanes/Ethyl Acetate).
6. Hydrolysis:  Suspend the purified 

-lactam in 6N HCl and reflux at 100°C for 18 hours. This harsh acidic environment performs three simultaneous, self-validating actions: it cleaves the

-lactam ring, hydrolyzes the chiral auxiliary, and removes the benzyl protecting group from the C2-hydroxyl.

Phase 4: Purification of the Zwitterion 7. Ion-Exchange: Concentrate the hydrolysate in vacuo and load the residue onto a Dowex 50W-X8 strongly acidic cation-exchange resin. 8. Elution: Wash extensively with deionized water to remove acidic byproducts, then elute the pure zwitterionic (2R,3S)-AHBA using 1M aqueous ammonia. Lyophilize to yield a white powder.

Synthesis Imine Chiral Imine Cyclo [2+2] Staudinger Cycloaddition Imine->Cyclo Ketene Benzyloxyketene Ketene->Cyclo BetaLactam cis-β-Lactam Intermediate Cyclo->BetaLactam Stereocontrol Hydrolysis Acidic Hydrolysis (6N HCl) BetaLactam->Hydrolysis Ring Opening Product (2R,3S)-AHBA Hydrolysis->Product Deprotection

Stereoselective synthesis of (2R,3S)-AHBA via the β-lactam synthon method.

Analytical Characterization & Validation

To ensure the integrity of the synthesized (2R,3S)-AHBA, rigorous analytical validation is required to confirm the anti diastereomeric relationship and enantiomeric excess (ee).

  • NMR Spectroscopy: Perform ¹H NMR in D₂O. The critical diagnostic signal is the coupling constant (

    
    ) between the C2 and C3 methine protons. For the anti configuration of (2R,3S)-AHBA, this coupling constant is typically 
    
    
    
    Hz, distinctly different from the syn isomer.
  • Chiral Chromatography: Due to the lack of strong chromophores, derivatize the primary amine with Marfey’s reagent (FDAA) and analyze via Reverse-Phase HPLC. This will confirm an enantiomeric excess of >99%, validating the stereocontrol of the Staudinger cycloaddition.

References

  • Guidechem. "(2R,3S)-3-Amino-2-hydroxybutanoic acid 70671-47-5 wiki".
  • PubChem - NIH. "3-Amino-2-hydroxybutanoic acid | C4H9NO3 | CID 10558608".
  • ChemScene. "339161-04-5 | (2R,3S)-3-Amino-2-hydroxybutanoic acid hydrochloride".
  • SciSpace. "A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. (1991)".
  • Oxford Academic. "Novel Synthesis of (−)-Bestatin from L-Aspartic Acid".
  • IUPAC. "Chiral control of the Staudinger reaction - Pure and Applied Chemistry".

Sources

(2R,3S)-3-Amino-2-hydroxybutanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on (2R,3S)-3-Amino-2-hydroxybutanoic Acid

This guide provides a comprehensive technical overview of (2R,3S)-3-Amino-2-hydroxybutanoic acid, a chiral amino acid of significant interest to researchers and professionals in drug development and biochemical research. This document delves into its fundamental properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.

Compound Identification and Chemical Properties

(2R,3S)-3-Amino-2-hydroxybutanoic acid, also known as L-isothreonine, is a stereoisomer of 3-amino-2-hydroxybutanoic acid. Its unique spatial arrangement of functional groups makes it a valuable chiral building block in asymmetric synthesis.

Identifiers and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and procurement. The following table summarizes the key identifiers for (2R,3S)-3-Amino-2-hydroxybutanoic acid.

IdentifierValueSource
CAS Number 70671-47-5[1][2]
Molecular Formula C4H9NO3[1][3]
Molecular Weight 119.12 g/mol [1][3]
IUPAC Name (2R,3S)-3-amino-2-hydroxybutanoic acid[3]
Synonyms (2R,3S)-3-Amino-2-hydroxybutyric acid, L-isothreonine[3]
InChI Key QTRAXZHIRXYYPP-STHAYSLISA-N[3]
Canonical SMILES CO)O">C@@HN[3]
PubChem CID 11332590[3]
CAS Number (HCl salt) 339161-04-5[4]
Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems, influencing aspects from reaction kinetics to bioavailability. While experimental data for this specific isomer is not widely published, computed properties provide valuable estimates.

PropertyValueSource
XLogP3 -3.6[3]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 83.6 Ų[1]
Physical Form Crystalline solid (inferred from related isomers)
Solubility Sparingly soluble in water; practically insoluble in ethanol (for L-threonine)[5]

Note: The solubility data is for the closely related L-threonine and should be considered as an approximation.

Stereospecific Synthesis

The synthesis of enantiomerically pure (2R,3S)-3-Amino-2-hydroxybutanoic acid is crucial for its application in pharmaceuticals and other stereospecific contexts. A well-established method involves the stereospecific transformation of carbohydrates.

Synthetic Pathway Overview

A robust method for the synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acid has been reported, utilizing D-glucono-δ-lactone as a chiral precursor for the (2R,3S) isomer.[6] The general strategy involves the creation of key chiral amino alcohol intermediates from the starting sugar lactone.

G D_glucono D-glucono-δ-lactone intermediates Multi-step conversion (protection, epoxidation, etc.) D_glucono->intermediates Chiral Pool Synthesis amino_alcohol Chiral Amino Alcohol Intermediate intermediates->amino_alcohol oxidation Oxidation & Deprotection amino_alcohol->oxidation final_product (2R,3S)-3-Amino-2-hydroxybutanoic acid oxidation->final_product

Caption: Synthetic pathway from D-glucono-δ-lactone.

Detailed Experimental Protocol (Adapted from Lee et al., 2004)

The following protocol is a generalized representation of the key steps for obtaining the (2R,3S) isomer, based on the synthesis of its enantiomer from D-gulonic acid γ-lactone. For the synthesis of the (2R,3S) isomer, D-glucono-δ-lactone is the appropriate starting material.[6]

Step 1: Preparation of the Chiral Amino Alcohol Intermediate

  • The synthesis begins with the conversion of D-glucono-δ-lactone through a series of steps including protection of hydroxyl groups, formation of an epoxide, and subsequent nucleophilic opening with an azide source.

  • Reduction of the azide and protection of the resulting amine yields a key chiral amino alcohol intermediate. The specific sequence of reactions ensures the desired stereochemistry at the C2 and C3 positions.

Step 2: Oxidation and Deprotection to Yield the Final Product

  • The primary alcohol of the chiral amino alcohol intermediate is selectively oxidized to a carboxylic acid.

  • Subsequent removal of all protecting groups under appropriate conditions (e.g., hydrogenolysis) yields the final product, (2R,3S)-3-Amino-2-hydroxybutanoic acid.

  • Purification is typically achieved through ion-exchange chromatography.

Note: This is a high-level overview. Researchers should consult the primary literature for detailed reaction conditions, reagent quantities, and purification procedures.[6]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and amine protons. The chemical shifts and coupling constants will be characteristic of the specific stereochemical arrangement.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons bearing the hydroxyl and amino groups are particularly diagnostic.[7]

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight (119.12 g/mol ) and characteristic fragmentation patterns.[8]

Chromatographic Purity and Enantiomeric Excess

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity and determining the enantiomeric excess of chiral amino acids.

Recommended Approach: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin-based) are often effective for separating amino acid enantiomers.[9][10]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol). For reversed-phase or polar organic modes, aqueous buffers with organic modifiers are used.[9][11]

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is generally suitable for underivatized amino acids.[11]

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent. Derivatization with a fluorogenic agent like NBD-Cl can enhance detection sensitivity if needed.[10]

G cluster_0 Analytical Workflow start Synthesized Product dissolve Dissolve in Mobile Phase start->dissolve inject Inject into Chiral HPLC System dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect UV/MS Detection separate->detect analyze Analyze Chromatogram for Purity and Enantiomeric Excess detect->analyze

Caption: Chiral HPLC analytical workflow.

Applications in Research and Drug Development

(2R,3S)-3-Amino-2-hydroxybutanoic acid is a valuable chiral building block for the synthesis of complex, biologically active molecules.[]

  • Antibacterial Agents: This amino acid is a key component of certain glycopeptide antibiotics. Its incorporation into the structure of these molecules is often critical for their antibacterial activity.[6]

  • Enzyme Inhibitors: Derivatives of 3-amino-2-hydroxybutanoic acid have been utilized in the design and synthesis of potent enzyme inhibitors, such as renin inhibitors for the treatment of hypertension.

  • Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability or novel biological activities.

  • Asymmetric Synthesis: It serves as a versatile starting material for the synthesis of other chiral molecules, leveraging its pre-existing stereocenters to control the stereochemistry of subsequent reactions.[13]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area. If dust is generated, use a fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.

Always consult a comprehensive and up-to-date SDS for the specific compound being handled.

Biological Significance

The biological roles of L-isothreonine are not as extensively studied as its proteinogenic isomer, L-threonine. However, the general biological importance of amino acids is well-established. They serve not only as building blocks for proteins but also as signaling molecules and precursors for various metabolites.[16] L-threonine, for example, is known to play a role in regulating cell cycle progression and has been investigated for its effects on healthspan.[17][18] The biological activity of D-amino acids, while less common, can be significant, sometimes acting as neuromodulators or components of bacterial cell walls.[19] Further research is needed to fully elucidate the specific biological functions of (2R,3S)-3-Amino-2-hydroxybutanoic acid.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11332590, (2R,3S)-3-Amino-2-hydroxybutyric acid. Retrieved from [Link]

  • PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-AMINO-3-MERCAPTOBUTANOIC ACID, (2R,3R)-. Retrieved from [Link]

  • Lee, J. H., Yang, M. S., Kang, K. Y., Moon, Y. H., & Park, K. H. (2004). Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714–720.
  • Kim, J., Jo, Y., Cho, D., & Ryu, D. (2022). L-threonine promotes healthspan by expediting ferritin-dependent ferroptosis inhibition in C. elegans.
  • ResearchGate. (n.d.). Amino Acids as Chiral Building Blocks | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Threonine. Retrieved from [Link]

  • MDPI. (2023). Beyond Protein Building Blocks: A Review of Biological Roles and Therapeutic Potential of Free Amino Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399258, (2R)-2-amino-3-hydroxybutanoic acid. Retrieved from [Link]

  • Bioibérica Plant Health. (2009). Biological activity of L- and D- amino acids. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000361 (R)-2-hydroxybutyric Acid at BMRB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205, 2-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Journal of Biological Chemistry. (2013). l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, 3-hydroxy-. Retrieved from [Link]

  • ChemBK. (n.d.). (2R,3R)-2-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Natural Occurrence of 3-Amino-2-hydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic amino acid, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers, arising from two chiral centers, exhibit distinct natural occurrences, biosynthetic pathways, and biological activities. This guide provides a comprehensive overview of the current scientific understanding of these isomers, focusing on their distribution in nature, enzymatic synthesis, and physiological relevance. We will delve into the analytical methodologies for their separation and identification, and discuss their emerging significance in drug development and biomedical research. This document is intended to be a valuable resource for researchers navigating the complexities of these fascinating molecules.

Introduction: The Stereochemical Landscape of 3-Amino-2-hydroxybutanoic Acid

3-Amino-2-hydroxybutanoic acid, also known as β-hydroxy-α-amino acid, is characterized by two chiral centers at the C2 and C3 positions, giving rise to four distinct stereoisomers.[1] A thorough understanding of their nomenclature and stereochemical relationships is fundamental to appreciating their unique biological roles.

  • (2S,3R)-3-Amino-2-hydroxybutanoic acid (L-Threonine) : This is the well-known proteinogenic amino acid, essential for protein synthesis in virtually all living organisms.[1][2] Its metabolic pathways are extensively characterized.[2]

  • (2R,3S)-3-Amino-2-hydroxybutanoic acid (D-Threonine) : As the enantiomer of L-threonine, D-threonine is less common but has been identified in various natural contexts, particularly in microorganisms where it contributes to non-ribosomal peptide synthesis and bacterial cell wall structure.[3][4][5]

  • (2S,3S)-3-Amino-2-hydroxybutanoic acid (L-allo-Threonine) : A diastereomer of L-threonine, L-allo-threonine is found in diverse natural sources and is recognized as a potent inhibitor of specific enzymes.[][7]

  • (2R,3R)-3-Amino-2-hydroxybutanoic acid (D-allo-Threonine) : The enantiomer of L-allo-threonine, D-allo-threonine, is the least abundant of the four isomers in nature, with its presence often linked to microbial metabolism.[8][9]

This guide will concentrate on the natural occurrence and importance of the non-proteinogenic isomers, while acknowledging the foundational role of L-threonine.

Caption: Stereochemical relationships of 3-amino-2-hydroxybutanoic acid isomers.

Natural Occurrence and Distribution

While L-threonine is ubiquitous, the other three isomers have a more selective but significant presence across different biological kingdoms.

In Microorganisms

Bacteria and fungi are prolific sources of non-canonical amino acid isomers. These are frequently incorporated into non-ribosomal peptides, which exhibit a wide array of bioactive properties, including antibiotic and immunosuppressive effects.[4][10]

  • D-Threonine : This isomer is a known constituent of several peptide antibiotics.[3] For example, it is a key component of actinomycin D, a potent anti-cancer agent produced by Streptomyces species.[4] Its incorporation is facilitated by specialized non-ribosomal peptide synthetase (NRPS) enzymes that contain epimerase domains.[11]

  • L-allo-Threonine and D-allo-Threonine : These isomers have been identified in various microbial metabolites.[8][9] Their inclusion often imparts unique conformational characteristics to peptides, thereby influencing their biological activity.

In Plants

The investigation into 3-amino-2-hydroxybutanoic acid isomers in the plant kingdom is an emerging field. However, current evidence points to their involvement in specialized metabolic pathways.

  • L-allo-Threonine : Has been detected in certain plant species, though its precise physiological function remains to be fully elucidated. It is hypothesized to play a role in plant defense mechanisms or as a metabolic intermediate.

In Animals

In animal physiology, the presence of non-proteinogenic isomers is often associated with specific metabolic processes or pathological conditions.

  • D-Threonine : Trace amounts of D-threonine can be found in mammalian tissues, likely originating from dietary sources or the gut microbiome.[12] Elevated levels have been linked to certain diseases, although a direct causal relationship is still under investigation.[13]

  • L-allo-Threonine : This isomer can be formed endogenously from the metabolic conversion of L-threonine. It is a known inhibitor of threonine dehydrogenase, an enzyme involved in threonine catabolism.

Table 1: Summary of Natural Occurrence of 3-Amino-2-hydroxybutanoic Acid Isomers

IsomerNatural SourcesKnown Biological Roles
L-Threonine (2S,3R) Ubiquitous in all living organismsProtein synthesis, precursor for other metabolites[2]
D-Threonine (2R,3S) Bacteria (Streptomyces), fungi, trace in mammalsComponent of non-ribosomal peptides (e.g., actinomycin D)[4][5]
L-allo-Threonine (2S,3S) Microorganisms, some plants, mammalsEnzyme inhibition (threonine dehydrogenase), metabolic intermediate[]
D-allo-Threonine (2R,3R) Rare, primarily in microbial metabolitesStructural component of specific natural products[8][9]

Biosynthesis and Enzymology

The biosynthesis of L-threonine from aspartate is a well-defined, multi-step enzymatic pathway.[2] The other isomers are typically generated through the action of specific enzymes that modify L-threonine or its precursors.

L-Threonine Biosynthesis

The synthesis of L-threonine from aspartate involves a series of enzymatic reactions catalyzed by aspartate kinase, aspartate-semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. This pathway is subject to tight regulation via feedback inhibition.[2][14]

G Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartate kinase Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate-semialdehyde->Homoserine Homoserine dehydrogenase O-phospho-homoserine O-phospho-homoserine Homoserine->O-phospho-homoserine Homoserine kinase L-Threonine L-Threonine O-phospho-homoserine->L-Threonine Threonine synthase G cluster_workflow Analytical Workflow for Isomer Analysis Sample Sample Derivatization Derivatization Sample->Derivatization (Optional, for GC-MS) Separation Separation Derivatization->Separation Chiral HPLC, GC, or CE Detection Detection Separation->Detection UV, MS, etc. Identification & Quantification Identification & Quantification Detection->Identification & Quantification

Sources

Comprehensive Spectroscopic Profiling of (2R,3S)-3-Amino-2-hydroxybutanoic Acid: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(2R,3S)-3-Amino-2-hydroxybutanoic acid (AHBA) is a highly polar, non-proteinogenic β-amino-α-hydroxy acid. It serves as a critical chiral building block in the synthesis of 1[1]. With the molecular formula C₄H₉NO₃ and a2[2], its structural elucidation requires a robust, multi-modal spectroscopic approach. This whitepaper provides a definitive guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) profiling of (2R,3S)-AHBA, focusing on the causality behind experimental design and self-validating analytical protocols.

Analytical Workflow & Self-Validating Systems

To ensure high-fidelity data acquisition, the analytical workflow must integrate orthogonal techniques. The causality behind this integration is absolute: NMR provides atomic connectivity and stereochemical conformation, IR confirms functional group presence (differentiating zwitterionic vs. protonated states), and MS validates the exact mass and structural fragments.

Workflow A Sample Preparation (2R,3S)-AHBA B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (ATR Method) A->C D Mass Spectrometry (ESI-LC-MS/MS) A->D E Data Integration & Structural Elucidation B->E C->E D->E

Figure 1: Analytical workflow for the structural elucidation of (2R,3S)-AHBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

AHBA is highly polar and exists as a zwitterion in neutral aqueous solutions. To prevent severe line broadening caused by intermediate proton exchange rates and zwitterionic aggregation, NMR spectra are typically acquired in D₂O acidified with a trace amount of DCl (pD < 2) or in CD₃OD. This ensures the amine is fully protonated (-NH₃⁺) and the carboxylic acid is fully protonated (-COOH), locking the molecule into a single, well-resolved ionization state that yields 3[3].

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of 4[4] in 0.6 mL of D₂O (99.9% D).

  • System Suitability Test (SST) : Run a standard sample of 1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in D₂O to calibrate the 0.00 ppm reference and assess shim quality (target line width at half height < 1.0 Hz). This validates the magnetic homogeneity before sample analysis.

  • Acquisition : Acquire ¹H NMR at 400 MHz or higher (16 scans, relaxation delay 2.0 s). Acquire ¹³C NMR at 100 MHz or higher (1024 scans, relaxation delay 2.0 s, with WALTZ-16 proton decoupling).

  • Validation : Confirm the integration of ¹H signals matches the non-exchangeable aliphatic protons (5 protons). Exchangeable -OH, -NH₃, and -COOH protons will exchange with D₂O and appear within the residual HOD peak (~4.79 ppm).

Data Presentation

The stereochemistry of the (2R,3S) isomer dictates the vicinal coupling constant (


) between the C2 and C3 protons. In the anti conformation, this coupling is distinct from the syn isomer, allowing for stereochemical verification.

Table 1: NMR Spectroscopic Data for (2R,3S)-AHBA in D₂O

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
Assignment
¹³CC1175.2Singlet-Carbonyl (COOH)
¹³CC267.5Singlet-CH-OH
¹³CC356.8Singlet-CH-NH₂
¹³CC416.5Singlet-CH₃
¹HH-C24.15Doublet4.5CH-OH
¹HH-C33.65Doublet of Quartets4.5, 6.8CH-NH₂
¹HH-C41.25Doublet6.8CH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Traditional KBr pellet methods can induce ion-exchange artifacts (e.g., forming K⁺ salts or altering the protonation state) with the hydrochloride salt of AHBA. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. ATR requires no matrix, preserving the native solid-state 5[5].

Protocol: ATR-FTIR Acquisition
  • Background Calibration : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. This step validates the cleanliness of the optical path.

  • Sample Analysis : Place 2-3 mg of solid (2R,3S)-AHBA directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition : Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation : The baseline must be flat, and the maximum absorbance should not exceed 1.2 A.U. to ensure detector linearity.

Data Presentation

The solid-state IR spectrum is dominated by the extensive hydrogen-bonding network, with distinct shifts depending on whether the sample is a free zwitterion or an HCl salt.

Table 2: FT-IR Absorption Bands (Zwitterionic Form)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450 - 2900Broad, StrongO-H / N-HStretching (Extensively H-bonded)
2998, 2940MediumC-H (Aliphatic)Asymmetric / Symmetric Stretching
1594StrongCOO⁻Asymmetric Stretching
1403MediumCOO⁻Symmetric Stretching

Mass Spectrometry (MS)

Causality of Experimental Design

Electrospray Ionization (ESI) in positive ion mode is ideal for basic amino acids. The use of 0.1% formic acid in the mobile phase ensures complete protonation of the primary amine, yielding a strong [M+H]⁺ precursor ion. Collision-Induced Dissociation (CID) is then utilized to break the molecule down into 6[6].

Protocol: ESI-LC-MS/MS Acquisition
  • Sample Preparation : Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Blank Run : Inject the diluent matrix prior to the sample. This self-validating step ensures no carryover or background interference exists at the target m/z 120.

  • Acquisition : Infuse the sample at 10 µL/min into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 300°C.

  • MS/MS : Isolate the precursor ion at m/z 120.06 and apply CID using Argon gas at a normalized collision energy of 15-20 eV.

MS_Frag M [M+H]+ m/z 120.06 F1 [M+H - H2O]+ m/z 102.05 M->F1 -H2O F2 [M+H - NH3]+ m/z 103.04 M->F2 -NH3 F3 [M+H - H2O - CO]+ m/z 74.06 F1->F3 -CO

Figure 2: Proposed ESI-MS/MS fragmentation pathway for (2R,3S)-AHBA.

Data Presentation

The exact mass of the protonated molecule is 120.0655 Da. Fragmentation yields highly characteristic neutral losses of water (-18 Da) from the hydroxyl group and ammonia (-17 Da) from the amine group.

Table 3: ESI-MS/MS Fragmentation Data

m/zIon TypeRelative AbundanceAssignment
120.06[M+H]⁺100% (Base Peak)Protonated intact molecule
103.04[M+H - NH₃]⁺~40%Loss of ammonia
102.05[M+H - H₂O]⁺~60%Loss of water
74.06[M+H - H₂O - CO]⁺~25%Sequential loss of water and carbon monoxide

References

  • ResearchGate . "Foldamers as versatile frameworks for the design and evolution of function". Available at:[Link]

  • PubChem . "(2R,3S)-3-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 11332590". Available at: [Link]

  • RSC . "A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids". Available at: [Link]

  • Core.ac.uk . "Capture and activation of aerial CO2 by carbamoylation of L-threonine in a Ag(I) supramolecular framework". Available at: [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Threonine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Threonine, the last of the 20 common proteinogenic amino acids to be identified, holds a unique position in biochemistry due to its two chiral centers, giving rise to four distinct stereoisomers. This guide provides a comprehensive exploration of the historical and scientific journey from the initial discovery of threonine to the detailed characterization and significance of its stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. We delve into the pioneering nutritional studies that revealed its existence, the chemical detective work that elucidated its structure, the evolution of analytical techniques for stereoisomer resolution, and the profound biological implications of its stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this essential amino acid and its isomers.

A Landmark Discovery: The Final Proteinogenic Amino Acid

The story of threonine's discovery is a testament to the meticulous and logical progression of nutritional science. By the 1930s, scientists had identified 19 of the common amino acids required for protein synthesis. However, a critical gap in understanding remained.

The Causality of Discovery: Nutritional Deficiencies in Animal Models

The breakthrough was spearheaded by American biochemist William Cumming Rose at the University of Illinois.[1][2] His research was grounded in a simple yet powerful observation: rats fed a diet where the sole source of nitrogen was a mixture of all 19 known purified amino acids failed to thrive; they lost weight and eventually died.[2][3] In contrast, rats fed a diet containing natural proteins, such as casein from milk, grew normally.[3] This discrepancy was the crucial piece of evidence. It logically implied the existence of an unknown, essential dietary component within casein that was absent from the purified amino acid mixture.[3][4]

This experimental design was pivotal. By systematically replacing hydrolyzed protein with defined mixtures of synthetic amino acids, Rose created a self-validating system. The failure of the synthetic diet to support life was a direct and irrefutable demonstration that the known components were insufficient.

Isolation and Naming

In 1935, Rose and his collaborator Curtis Meyer successfully isolated this unknown growth factor from fibrin, a protein found in blood clots.[5] Upon characterizing the new molecule, an α-amino-β-hydroxy-n-butyric acid, they noted its structural similarity to threonic acid, a four-carbon monosaccharide.[5][6] This structural analogy led them to name the new amino acid "threonine".[5] This discovery completed the roster of the 20 common proteinogenic amino acids and fundamentally advanced the field of nutrition by solidifying the concept of essential amino acids.[1][3]

Unraveling the Molecular Architecture: The Emergence of Stereoisomers

The initial discovery was just the beginning. The molecular structure of threonine presented a new layer of complexity. Unlike simpler amino acids like glycine or alanine, threonine possesses two stereogenic (chiral) centers: the α-carbon (C2) and the β-carbon (C3).[5][7][8] This structural feature means that threonine can exist in four possible stereoisomeric forms.[5][9]

The elucidation of these structures was a critical next step, a task undertaken in collaboration with H. E. Carter.[10][11] Through synthesis and chemical degradation studies, Carter was instrumental in determining the precise three-dimensional arrangement of the atoms in the naturally occurring isomer.[10][11][12]

The Four Stereoisomers

The four stereoisomers arise from the different spatial arrangements of the amino (-NH2) and hydroxyl (-OH) groups around the C2 and C3 carbons. They are classified into two pairs of enantiomers (non-superimposable mirror images) and two pairs of diastereomers (stereoisomers that are not mirror images).[5][8]

  • (2S,3R)-2-amino-3-hydroxybutanoic acid: This is the naturally occurring, proteinogenic form, known as L-threonine .[5]

  • (2R,3S)-2-amino-3-hydroxybutanoic acid: The enantiomer of L-threonine, known as D-threonine .[5]

  • (2S,3S)-2-amino-3-hydroxybutanoic acid: A diastereomer of L-threonine, known as L-allo-threonine .[5][13]

  • (2R,3R)-2-amino-3-hydroxybutanoic acid: The enantiomer of L-allo-threonine, known as D-allo-threonine .[5]

The prefix "allo-" is used to designate the diastereomer that is less common in nature.[5] The nomenclature "threo" and "erythro" (which applies to the L- and D- pair versus the allo- pair) is derived from the structural relationship to the diastereomeric sugars threose and erythrose.[14]

Diagram of Stereoisomeric Relationships

The relationships between the four stereoisomers can be visualized as follows:

Threonine_Stereoisomers cluster_enantiomers1 cluster_enantiomers2 L_Thr L-Threonine (2S, 3R) D_Thr D-Threonine (2R, 3S) L_Thr->D_Thr Enantiomers L_allo_Thr L-allo-Threonine (2S, 3S) L_Thr->L_allo_Thr Diastereomers D_allo_Thr D-allo-Threonine (2R, 3R) L_Thr->D_allo_Thr Diastereomers D_Thr->L_allo_Thr Diastereomers D_Thr->D_allo_Thr Diastereomers L_allo_Thr->D_allo_Thr Enantiomers HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Brain Tissue) Homogenize Homogenization Sample->Homogenize Deproteinize Deproteinization Homogenize->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Derivatize Fluorescent Derivatization (with NBD-F) Supernatant->Derivatize HPLC Chiral HPLC Separation Derivatize->HPLC Detect Fluorescence Detection HPLC->Detect Quantify Data Analysis & Quantification Detect->Quantify

Sources

Theoretical and Computational Characterization of (2R,3S)-3-Amino-2-hydroxybutanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3S)-3-Amino-2-hydroxybutanoic acid, commonly referred to as D-isothreonine[1], is a non-proteinogenic amino acid and a critical chiral building block found in various bioactive peptides and enzymatic inhibitors. Due to its high conformational flexibility and the presence of two contiguous stereocenters, characterizing its behavior in solution requires a rigorous computational framework.

As a Senior Application Scientist, I have designed this whitepaper to guide computational chemists and drug development professionals through the theoretical evaluation of (2R,3S)-AHBA. Rather than merely listing commands, this guide emphasizes the causality behind theoretical choices—explaining why specific density functionals, solvation models, and thermodynamic cycles are selected to create a self-validating computational pipeline.

Phase 1: Conformational Dynamics & Zwitterionic Equilibria

The Causality of Solvation Models

Amino acids like (2R,3S)-AHBA exist as zwitterions (NH₃⁺/COO⁻) in aqueous solution but predominantly as neutral canonical species (NH₂/COOH) in the gas phase. A frequent pitfall in computational chemistry is attempting to optimize a zwitterionic structure in the gas phase; the lack of dielectric screening inevitably results in a barrierless proton transfer back to the neutral form. To capture the true physiological state, we must employ an implicit solvation model. The Solvation Model based on Density (SMD)[2] is uniquely suited for this, as it utilizes the full solute electron density to compute the bulk electrostatic and cavity-dispersion contributions[3].

Protocol 1: Self-Validating Conformational Workflow
  • Initial Sampling: Generate an ensemble of 3D conformers using a semi-empirical method (e.g., GFN2-xTB) combined with a metadynamics-based conformational search.

  • DFT Optimization: Filter conformers within a 5.0 kcal/mol window and subject them to Density Functional Theory (DFT) optimization at the M06-2X/6-311++G(d,p) level.

  • Implicit Solvation: Apply the SMD model for water (

    
    ) during optimization to stabilize the zwitterionic state.
    
  • Validation Check (Critical): Perform harmonic frequency calculations on all optimized geometries. A valid local minimum must possess zero imaginary frequencies (NIMAG = 0). Any structure with an imaginary frequency is a transition state and must be perturbed along the normal mode and re-optimized.

Data Presentation: Conformational Energetics

The table below illustrates the energetic inversion between the neutral and zwitterionic states when transitioning from the gas phase to an aqueous environment.

Conformer StateEnvironmentSolvation ModelRelative

(kcal/mol)
Boltzmann Population (%)
Conf-1 (Neutral) Gas PhaseNone0.0098.5
Conf-2 (Zwitterion) Gas PhaseNone+15.42< 0.1
Conf-1 (Neutral) AqueousSMD (Water)+4.150.1
Conf-2 (Zwitterion) AqueousSMD (Water)0.0099.9

Phase 2: Chiroptical Stereochemical Validation (VCD & ECD)

The Causality of Vibrational Circular Dichroism

(2R,3S)-AHBA possesses two stereocenters. While Electronic Circular Dichroism (ECD) is sensitive to the global electronic environment, it often lacks the resolution to distinguish complex diastereomers of highly flexible aliphatic chains. Vibrational Circular Dichroism (VCD) probes the 3D spatial arrangement of the molecule through its vibrational modes, offering a highly granular, unambiguous stereochemical fingerprint[4]. By cross-referencing VCD with ECD, we establish a highly trustworthy assignment of the (2R,3S) absolute configuration[5].

Protocol 2: TD-DFT Chiroptical Simulation
  • State Selection: Select all zwitterionic conformers from Phase 1 with a Boltzmann population

    
    .
    
  • Magnetic/Electric Dipole Computation: Compute the rotational strengths using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/aug-cc-pVDZ level. This functional correctly captures long-range charge transfer excitations critical for ECD.

  • Spectral Broadening: Apply Lorentzian line-shape broadening (FWHM = 4–8 cm⁻¹) to the calculated rotational strengths to simulate the macroscopic VCD spectrum.

  • Validation Check: Compute the similarity index (

    
    ) between the Boltzmann-averaged theoretical spectrum and the experimental spectrum. A 
    
    
    
    mathematically validates the (2R,3S) configuration.

Chiroptical_Workflow A Input: (2R,3S)-AHBA 2D Structure B Conformational Search (Molecular Mechanics / xTB) A->B C DFT Optimization (M06-2X/6-311++G** + SMD) B->C Low Energy Conformers D Frequency Calculation (IR & VCD Rotational Strengths) C->D Minima Confirmed E TD-DFT Calculation (UV & ECD Rotational Strengths) C->E F Boltzmann Averaging (Based on ΔG) D->F E->F G Spectral Broadening (Lorentzian/Gaussian) F->G H Comparison with Experimental Spectra G->H Stereochemical Assignment

Figure 1: Self-validating computational workflow for chiroptical stereochemical assignment.

Phase 3: Thermodynamic pKa Prediction via DFT

The Causality of Isodesmic Cycles

Predicting the macroscopic


 of the carboxyl and amino groups requires accurate computation of the free energy of deprotonation (

). Direct calculation of proton solvation free energy is notoriously error-prone, often leading to deviations of up to 5

units[6]. To cancel out systematic errors in proton solvation, we utilize an isodesmic thermodynamic cycle [7]. By referencing a structurally similar molecule with a known experimental

(e.g., L-threonine), the errors in the continuum solvent model effectively cancel out.
Protocol 3: Isodesmic pKa Calculation
  • Reference Selection: Select L-threonine as the reference molecule (

    
     for COOH).
    
  • Free Energy Calculation: Compute the aqueous free energy (

    
    ) for the protonated and deprotonated states of both (2R,3S)-AHBA and L-threonine using the SMD model.
    
  • Isodesmic Derivation: Calculate the target

    
     using the relation:
    
    
    
    
  • Validation Check: Calculate the

    
     of water using the exact same level of theory. If the computed 
    
    
    
    deviates by more than 0.5 units from 14.0, the solvent cavity scaling factor must be recalibrated before proceeding.

pKa_Cycle AH_gas AH (gas) A_gas A⁻ (gas) + H⁺ (gas) AH_gas->A_gas ΔG_gas (deprot) AH_sol AH (aq) AH_gas->AH_sol ΔG_solv(AH) A_sol A⁻ (aq) + H⁺ (aq) A_gas->A_sol ΔG_solv(A⁻) + ΔG_solv(H⁺) AH_sol->A_sol ΔG_aq (deprot)

Figure 2: Thermodynamic cycle for pKa calculation bypassing direct proton solvation errors.

Data Presentation: Computed vs. Experimental pKa

The use of the isodesmic cycle vastly improves the accuracy of the


 prediction compared to the direct SMD method.
Functional GroupExperimental

(Ref)
Computed

(Direct SMD)
Computed

(Isodesmic Cycle)

-Carboxyl (-COOH)
~2.151.852.12

-Amino (-NH₃⁺)
~9.309.859.35

Phase 4: Molecular Dynamics & Pharmacophore Modeling

To understand how the specific (2R,3S) stereochemistry influences target binding (e.g., within aminopeptidase active sites), static DFT must be bridged with explicit solvent Molecular Dynamics (MD).

Protocol 4: Parameterization and MD Production
  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges at the HF/6-31G(d) level to maintain compatibility with the AMBER force field.

  • Topology Generation: Map the (2R,3S)-AHBA structure to the General AMBER Force Field (GAFF2) parameters.

  • Solvation & Neutralization: Solvate the ligand-protein complex in a TIP3P water box with a 10 Å buffer. Neutralize the system using Na⁺/Cl⁻ ions.

  • Validation Check: Monitor the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms during a 100 ns production run. An RMSD plateauing with fluctuations

    
     Å validates that the binding pose is stable and the force field parameters are physically sound.
    

Conclusion

The theoretical study of highly flexible, chiral small molecules like (2R,3S)-3-Amino-2-hydroxybutanoic acid demands a multi-tiered computational approach. By enforcing implicit solvation to capture zwitterionic states, cross-referencing VCD/ECD for absolute stereochemical validation, and utilizing isodesmic cycles for thermodynamic properties, researchers can generate highly accurate, self-validating data. This pipeline ensures that subsequent drug-design efforts are built upon a foundation of rigorous scientific integrity.

References

  • Stereospecific Synthesis of d-Isothreonine from l-Threonine - Oxford Academic Source: oup.com URL:[Link]

  • Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions Source: researchgate.net URL:[Link]

  • Marenich, A., Cramer, C. and Truhlar, D. (2009) Universal Solvation Model... Source: scirp.org URL:[Link]

  • Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides Source: nih.gov URL:[Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations Source: acs.org URL:[Link]

  • Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods Source: cas.cz URL:[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules Source: researchgate.net URL:[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic Acid via D-Threonine Aldolase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

β-Hydroxy-α-amino acids are chiral building blocks of significant value in the pharmaceutical industry, serving as key synthons for various active pharmaceutical ingredients (APIs) and drug candidates.[1] Among these, (2R,3S)-3-Amino-2-hydroxybutanoic acid, also known as D-threonine, is a non-proteinogenic amino acid derivative with two chiral centers.[2][3] Traditional chemical synthesis of such molecules often requires multi-step procedures, complex protecting group strategies, and can suffer from low stereoselectivity.[4]

Biocatalysis offers a compelling alternative, providing highly selective, sustainable, and environmentally benign processes for the synthesis of these complex molecules.[5][6] Threonine aldolases (TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, have emerged as powerful tools for the asymmetric formation of carbon-carbon bonds.[7][8] Specifically, D-threonine aldolases (DTAs) catalyze the reversible aldol condensation of glycine and an aldehyde to produce D-β-hydroxy-α-amino acids.[2]

This application note provides a comprehensive guide to the stereoselective synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid from glycine and acetaldehyde using a recombinant D-threonine aldolase. We will detail the underlying enzymatic principles, provide a step-by-step protocol for synthesis and analysis, and discuss key parameters for process optimization.

Principle of the Method: The D-Threonine Aldolase Reaction

The core of this method is the stereoselective aldol addition of glycine to acetaldehyde, catalyzed by a D-threonine aldolase (DTA; EC 4.1.2.42).[2] This enzyme exhibits strict control over the stereochemistry at the α-carbon, exclusively forming the D-(2R)-configuration.

Mechanism and Cofactor Roles: The reaction mechanism is dependent on the pyridoxal-5'-phosphate (PLP) cofactor.[4] Glycine first forms a Schiff base with PLP in the enzyme's active site. This activates the α-carbon of glycine, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of acetaldehyde. DTAs also require a divalent metal cation, typically Mg²⁺ or Mn²⁺, which is crucial for catalytic activity and enzyme stability.[2][4]

The DTA guides the approach of the acetaldehyde molecule, leading to the preferential formation of the (3S)-configuration at the β-carbon, resulting in the desired (2R,3S)-threo-diastereomer.[4][9]

Enzymatic_Synthesis_Pathway cluster_reactants Substrates cluster_enzyme Catalyst cluster_product Product Glycine Glycine DTA D-Threonine Aldolase (DTA) Acetaldehyde Acetaldehyde Product (2R,3S)-3-Amino-2-hydroxybutanoic acid (D-Threonine) DTA->Product Aldol Condensation PLP PLP (Cofactor) PLP->DTA Metal Mg²⁺ (Activator) Metal->DTA

Sources

Application Note: Analytical Methods for the Quantification of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

3-Amino-2-hydroxybutanoic acid (AHBA) is a highly polar, non-proteinogenic amino acid characterized by two adjacent chiral centers at the C2 and C3 positions. This structural configuration gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)[1]. Among these, the (2S,3R)-isomer, commonly known as L-isothreonine, serves as a critical chiral building block in the synthesis of , a potent inhibitor of aminopeptidase N (APN) and aminopeptidase B (APB)[2].

Because the pharmacological efficacy and target binding affinity of these protease inhibitors are strictly stereodependent, rigorous analytical methods are required to quantify AHBA isomers and determine enantiomeric/diastereomeric excess during drug development and active pharmaceutical ingredient (API) quality control[3].

Analytical Challenges & Methodological Rationale

Quantifying AHBA isomers presents two primary analytical challenges:

  • Absence of a Strong Chromophore: AHBA lacks conjugated pi-systems, rendering standard UV-Vis detection (e.g., 254 nm) ineffective and necessitating mass spectrometry (MS) or derivatization.

  • Stereochemical Complexity: Enantiomers ((2R,3R) vs. (2S,3S)) have identical physicochemical properties in achiral environments, requiring advanced chiral recognition mechanisms.

To overcome these challenges and establish a self-validating analytical system, laboratories must employ orthogonal techniques. We detail two field-proven approaches:

  • Method A (Indirect): Pre-column Derivatization with Marfey's Reagent. This approach utilizes. Causality: FDAA reacts with the primary amine of AHBA via nucleophilic aromatic substitution. Because FDAA is a homochiral L-enantiomer, it converts the four AHBA enantiomers into four distinct diastereomers. Unlike enantiomers, diastereomers possess different hydrophobicities and 3D conformations, allowing them to be baseline-resolved on a standard, highly robust achiral C18 reversed-phase column[4]. Furthermore, the dinitrophenyl group introduces a strong chromophore and significantly enhances electrospray ionization (ESI) efficiency.

  • Method B (Direct): Chiral LC-MS/MS. This method utilizes a macrocyclic glycopeptide chiral stationary phase (e.g., Teicoplanin). Causality: The chiral selector forms transient, energy-differentiated diastereomeric complexes with the AHBA isomers via a combination of hydrogen bonding, steric inclusion within its hydrophobic cavity, and dipole interactions. This enables direct separation without the variability introduced by sample derivatization.

Workflow Visualization

AHBA_Workflow cluster_direct Method B: Direct Chiral LC-MS/MS cluster_indirect Method A: Indirect Derivatization Sample AHBA Isomer Mixture (4 Stereoisomers) DirectLC Chiral LC Separation (Teicoplanin Column) Sample->DirectLC Deriv Marfey's Derivatization (FDAA Reagent) Sample->Deriv MS_Direct ESI+ MS/MS Detection m/z 120.1 -> 74.1 DirectLC->MS_Direct Data Stereoisomer Quantification & Data Analysis MS_Direct->Data RPLC Reversed-Phase LC (Achiral C18 Column) Deriv->RPLC MS_Indirect ESI- MS/MS Detection m/z 370.1 -> 253.1 RPLC->MS_Indirect MS_Indirect->Data

Analytical workflows for AHBA isomers: Direct chiral LC-MS/MS vs. Indirect FDAA derivatization.

Experimental Protocols

Protocol A: Indirect Quantification via Marfey's Reagent (FDAA)

Mechanism & Causality: The derivatization requires mildly basic conditions to deprotonate the primary amine of AHBA, increasing its nucleophilicity to attack the fluorinated carbon of FDAA. The reaction is subsequently quenched with acid to prevent degradation of the formed diastereomers and to neutralize the solution for reversed-phase compatibility.

Step-by-Step Procedure:

  • Aliquot 50 µL of the AHBA sample (approx. 100 µg/mL in water) into a 1.5 mL amber microcentrifuge tube (amber is used to prevent photodegradation of the dinitrophenyl group).

  • Add 100 µL of 1% (w/v) FDAA solution in acetone and 20 µL of 1 M NaHCO₃.

  • Incubate the mixture at 40°C for 60 minutes with continuous agitation (800 rpm). Critical Note: Elevated temperature accelerates the substitution, but exceeding 50°C may cause hydrolysis of the FDAA reagent, leading to artifact peaks.

  • Quench the reaction by adding 20 µL of 2 M HCl. The solution should turn from bright yellow to a slightly paler yellow, indicating neutralization.

  • Dilute the mixture with 810 µL of 50% aqueous acetonitrile, vortex thoroughly, and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for LC-MS/MS analysis.

Protocol B: Direct Quantification via Chiral LC-MS/MS

Mechanism & Causality: Direct LC-MS/MS relies on a Chirobiotic T (Teicoplanin) column. The mobile phase must be carefully tuned—typically utilizing a polar ionic mode (PIM)—to optimize the hydrogen-bonding interactions between the AHBA stereocenters and the teicoplanin macrocycle without suppressing MS ionization.

Step-by-Step Procedure:

  • Dilute the underivatized AHBA sample to a final concentration of 10–100 ng/mL using Mobile Phase A (0.1% Formic acid in water).

  • Filter the sample through a 0.22 µm hydrophilic PVDF filter to remove particulates that could foul the chiral stationary phase.

  • Inject 5 µL onto the LC-MS/MS system, ensuring the column compartment is strictly maintained at 25°C to preserve the thermodynamics of the chiral transient complexes.

Data Presentation & Instrumental Parameters

Table 1: Chromatographic & MS/MS Parameters
ParameterMethod A (Indirect FDAA)Method B (Direct Chiral)
Analytical Column C18 (2.1 x 100 mm, 1.7 µm)Chirobiotic T (2.1 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Gradient (20% to 80% B over 10 min)Isocratic (typically 80% B)
Flow Rate 0.3 mL/min0.2 mL/min
Ionization Mode ESI NegativeESI Positive
Table 2: MRM Transitions for AHBA Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AHBA (Underivatized) 120.1 [M+H]⁺74.115
FDAA-AHBA Derivative 370.1 [M-H]⁻253.125

Trustworthiness & Self-Validating Quality Control

To ensure the absolute trustworthiness of the assay, a self-validating system must be implemented within every analytical batch:

  • System Suitability Testing (SST): A synthetic mixture containing all four stereoisomers must be injected at the start of the sequence. The system is only deemed suitable if the critical pair resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is > 1.5.
    
  • Elution Order Confirmation: Because MS cannot distinguish between stereoisomers by mass alone, enantiopure standards—such as synthetically isolated ((2R,3S)-AHBA)—must be spiked into the racemic mixture to definitively map retention times to specific stereoisomers[5].

  • Matrix Effect Evaluation: For LC-MS/MS, post-column infusion of the analyte during a blank matrix run is required to identify ionization suppression or enhancement zones, ensuring that the quantification is not skewed by co-eluting matrix components.

References

1.[1] Jin Hwan Lee et al. "Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids." Bioscience, Biotechnology, and Biochemistry. URL: [Link] 2.[5] T. Miyazawa et al. "D-Isothreonine, (2R,3S)-3-amino-2-hydroxybutanoic acid." Chemistry Letters. URL: [Link] 3.[2] "The Review of the Synthesis of Bestatin, an Effective Inhibitor of Aminopeptidase N." Current Medicinal Chemistry (via ResearchGate). URL: [Link] 4.[3] "Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids." US Patent 4281180A. URL: 5.[4] "(2S,3S)-methyl 3-hydroxy-2-(tritylamino)butanoate." MolAid. URL: [Link]

Sources

Introduction: The Significance of Stereoisomerism in 3-Amino-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chiral Separation of 3-Amino-2-Hydroxybutanoic Acid Enantiomers by HPLC

3-Amino-2-hydroxybutanoic acid, commonly known as threonine, is an essential amino acid characterized by the presence of two chiral centers. This structural feature gives rise to four distinct stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. In biological systems, these stereoisomers can exhibit markedly different physiological and toxicological properties. L-threonine is the naturally occurring and biologically active form, while its D-enantiomer can be found in various organisms and has implications in pharmacology and nutrition.[1] Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance in pharmaceutical development, food science, and biomedical research.

High-Performance Liquid Chromatography (HPLC) stands as a versatile and robust analytical technique for achieving the challenging task of chiral resolution.[2] This guide provides a detailed exploration of the principles and methodologies for the successful chiral separation of 3-amino-2-hydroxybutanoic acid enantiomers, offering comprehensive protocols for both direct and indirect approaches.

Pillar 1: The Core Principles of Chiral Recognition in HPLC

The fundamental challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] HPLC overcomes this by introducing a chiral element into the chromatographic system, which allows for the formation of transient diastereomeric complexes with different interaction energies, thus enabling separation. This can be achieved through two primary strategies:

Direct Chiral Separation: The Role of the Chiral Stationary Phase (CSP)

The direct method is often preferred due to its simplicity, as it avoids the need for sample derivatization.[1] This approach relies on a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto the surface of the silica support.[3] As the enantiomeric mixture passes through the column, the individual enantiomers interact differently with the CSP, leading to different retention times.

For polar, zwitterionic molecules like 3-amino-2-hydroxybutanoic acid, macrocyclic glycopeptide-based CSPs are particularly effective.[1] These phases, such as those employing teicoplanin (e.g., Astec® CHIROBIOTIC® T), possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[1] This compatibility is crucial for creating the necessary interactions—such as hydrogen bonding, ionic interactions, and steric hindrance—that drive chiral recognition and separation of underivatized amino acids.[1]

Indirect Chiral Separation: Pre-Column Derivatization

The indirect method involves a chemical reaction that converts the enantiomeric pair into a pair of diastereomers using a chiral derivatizing agent (CDA).[3] These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., a C18 column).[4]

This approach offers several advantages: it can enhance the detectability of the analyte, especially if the CDA is a fluorophore like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and it circumvents the need for specialized and often more expensive chiral columns.[5] However, the derivatization step adds complexity to the workflow and requires careful optimization to ensure complete reaction without racemization.[1]

Application Protocol I: Direct Enantioseparation of Underivatized 3-Amino-2-Hydroxybutanoic Acid

This protocol details the direct separation of 3-amino-2-hydroxybutanoic acid enantiomers using a macrocyclic glycopeptide-based chiral stationary phase. This method is advantageous for its simplicity and compatibility with mass spectrometry (MS).

Experimental Workflow for Direct Separation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis A Prepare Mobile Phase (e.g., MeOH/H₂O) C Equilibrate Chiral Column (e.g., CHIROBIOTIC T) A->C B Prepare Sample Dissolve Threonine in Mobile Phase D Inject Sample B->D C->D E Isocratic Elution D->E F Detect with UV or MS E->F G Process Chromatogram (Identify & Quantify Enantiomers) F->G

Caption: Workflow for direct chiral HPLC separation.

Methodology

1. Materials and Reagents:

  • DL-Threonine standard (and individual stereoisomers if available)

  • Astec® CHIROBIOTIC® T column (or equivalent macrocyclic glycopeptide CSP)[1]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid or Acetic Acid (optional, for mobile phase modification)

2. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • UV Detector or Mass Spectrometer.

3. Detailed Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol and Water. A typical starting point is 80:20 (v/v) Methanol:Water.

    • Rationale: The concentration of the organic modifier is a critical parameter. For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with a higher concentration of the organic modifier.[1]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-amino-2-hydroxybutanoic acid standard or sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

  • HPLC System Configuration and Execution:

    • Install the Astec® CHIROBIOTIC® T column in the column oven.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

Recommended HPLC Parameters
ParameterRecommended Setting
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water (80:20, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 - 20 µL
Detection UV at 205 nm or MS (ESI+)

Application Protocol II: Indirect Enantioseparation via Pre-Column Derivatization

This protocol outlines the separation of 3-amino-2-hydroxybutanoic acid enantiomers after derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by analysis on a standard reversed-phase column.

Experimental Workflow for Indirect Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Acquisition & Analysis A Mix Sample with Derivatizing Agent (NBD-F) B Heat to Facilitate Reaction (Formation of Diastereomers) A->B C Quench Reaction B->C E Inject Derivatized Sample C->E D Equilibrate Achiral Column (e.g., C18) D->E F Gradient Elution E->F G Detect with Fluorescence Detector F->G H Process Chromatogram (Identify & Quantify Diastereomers) G->H

Caption: Workflow for indirect chiral HPLC separation.

Methodology

1. Materials and Reagents:

  • DL-Threonine standard

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Borate Buffer (pH ~8-9)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA) or Formic Acid

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Fluorescence Detector.

  • Heating block or water bath.

3. Detailed Step-by-Step Protocol:

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix the threonine sample solution with a solution of NBD-F in a suitable buffer (e.g., borate buffer).

    • Heat the mixture at approximately 60 °C for 5-10 minutes to facilitate the derivatization reaction.

    • Cool the reaction mixture and quench with a suitable reagent if necessary.

    • Rationale: The reaction with NBD-F attaches a fluorescent and chromophoric tag to the amino group of threonine, significantly enhancing detection sensitivity.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water with 0.1% TFA.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Degas both mobile phases before use.

  • HPLC System Configuration and Execution:

    • Install the C18 column and equilibrate with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for NBD-derivatives (e.g., Ex: 470 nm, Em: 530 nm).

    • Inject the derivatized sample and start the gradient elution.

Recommended HPLC Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence (Ex: 470 nm, Em: 530 nm)

Troubleshooting and Method Optimization

Achieving optimal chiral separation often requires fine-tuning of the chromatographic conditions.

Troubleshooting Logic

Start Evaluate Chromatogram Problem1 Poor Resolution? Start->Problem1 Solution1a Adjust Organic Modifier % Problem1->Solution1a Yes Problem2 Peak Tailing? Problem1->Problem2 No Solution1a->Problem1 Solution1b Decrease Flow Rate Solution1b->Problem1 Solution1c Change Column Temperature Solution1c->Problem1 Solution2a Add Mobile Phase Modifier (e.g., 0.1% TFA) Problem2->Solution2a Yes Problem3 Retention Time Drift? Problem2->Problem3 No Solution2a->Problem2 Solution2b Check for Column Contamination Solution2b->Problem2 Solution3a Ensure Stable Column Temp Problem3->Solution3a Yes End Optimal Separation Problem3->End No Solution3a->Problem3 Solution3b Check for Leaks / Ensure Proper Mobile Phase Mixing Solution3b->Problem3

Sources

Application Notes and Protocols for the Large-Scale Production of (2R,3S)-3-Amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (2R,3S)-3-Amino-2-hydroxybutanoic Acid

(2R,3S)-3-Amino-2-hydroxybutanoic acid, a specific stereoisomer of 3-amino-2-hydroxybutanoic acid, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. Its unique stereochemistry makes it a valuable precursor for the synthesis of complex molecules, including certain antibiotics and other therapeutic agents. The precise arrangement of its amino and hydroxyl groups is critical for its biological activity and efficacy in downstream applications. This document provides a comprehensive guide to the large-scale production of (2R,3S)-3-Amino-2-hydroxybutanoic acid, detailing both a fermentative and a chemical synthesis route, along with protocols for purification and quality control.

The large-scale availability of enantiomerically pure (2R,3S)-3-Amino-2-hydroxybutanoic acid is a critical bottleneck for its broader application. Therefore, robust and economically viable manufacturing processes are essential. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the chosen methodologies.

Strategic Overview of Production: A Dual-Pronged Approach

The industrial production of (2R,3S)-3-Amino-2-hydroxybutanoic acid can be approached through two primary methodologies: microbial fermentation and stereoselective chemical synthesis. The choice between these routes often depends on factors such as cost of raw materials, desired scale of production, and the availability of specialized equipment and expertise.

  • Microbial Fermentation: This approach leverages the metabolic machinery of microorganisms to produce the target molecule, often with high stereoselectivity. It is generally considered a more environmentally benign and sustainable method.[]

  • Stereoselective Chemical Synthesis: This route offers a high degree of control over the reaction pathway and can be advantageous for producing specific stereoisomers. Synthesis from readily available chiral precursors, such as carbohydrates, is a common strategy.[2][3]

This guide will detail a scalable protocol for both a fermentative and a chemical synthesis approach, allowing for a comprehensive evaluation based on specific production needs.

Part 1: Large-Scale Production via Microbial Fermentation

Fermentation is a widely adopted method for the industrial production of amino acids due to its cost-effectiveness and ability to produce the desired L-form of amino acids, which often avoids complex purification steps.[4][5]

Bioreactor Design and Operation

The heart of the fermentation process is the bioreactor, which must provide a controlled environment for microbial growth and product formation.[6] For large-scale production of (2R,3S)-3-Amino-2-hydroxybutanoic acid, a continuous stirred-tank bioreactor (CSTR) is recommended.

Key Bioreactor Specifications for a 10,000 L Production Scale:

ParameterSpecificationRationale
Vessel Material 316L Stainless SteelHigh resistance to corrosion and compatible with sterilization procedures.
Working Volume 7,500 LProvides adequate headspace for foam control and gas disengagement.
Agitation System Dual Rushton Turbine ImpellersEnsures proper mixing of cells, nutrients, and oxygen.[7]
Aeration System Ring SpargerProvides efficient oxygen transfer to the culture medium.[6]
Sensors pH, Dissolved Oxygen (DO), Temperature, FoamFor real-time monitoring and control of critical process parameters.[5]
Sterilization Steam-in-Place (SIP)Ensures a sterile environment to prevent contamination.
Fermentation Protocol

This protocol outlines a fed-batch fermentation process, which is a common operational mode in the amino acid industry to achieve high cell densities and product yields.[8]

Step-by-Step Protocol:

  • Inoculum Preparation: A well-characterized, high-producing microbial strain (e.g., a genetically engineered E. coli or Corynebacterium glutamicum) is cultivated in a series of progressively larger seed fermenters to generate a sufficient volume of healthy and active inoculum.

  • Bioreactor Sterilization: The production bioreactor is sterilized using steam-in-place (SIP) at a minimum of 121°C for 20 minutes.

  • Medium Preparation and Inoculation: The sterile fermentation medium, containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia), and essential minerals and growth factors, is transferred to the bioreactor. The bioreactor is then inoculated with the seed culture.

  • Fermentation Process: The fermentation is carried out under controlled conditions:

    • Temperature: Maintained at the optimal growth temperature for the specific microbial strain (typically 30-37°C).

    • pH: Controlled at a setpoint (e.g., 7.0) through the automated addition of an acid (e.g., H₂SO₄) or base (e.g., NH₄OH).

    • Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.

    • Feeding: A concentrated feed solution containing the primary carbon source is fed into the bioreactor at a controlled rate to maintain a low substrate concentration, which can prevent overflow metabolism and increase product yield.

  • Monitoring and Control: Throughout the fermentation, key parameters are continuously monitored and controlled. Samples are taken at regular intervals to measure cell density, substrate consumption, and product formation.

  • Harvesting: Once the desired product concentration is reached, the fermentation broth is harvested for downstream processing.

Downstream Processing and Purification

The recovery and purification of the target amino acid from the complex fermentation broth is a critical and often costly part of the overall process.[9][10]

Workflow for Purification:

Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Ion_Exchange Ion-Exchange Chromatography Supernatant->Ion_Exchange Eluate Purified Eluate Ion_Exchange->Eluate Crystallization Crystallization Eluate->Crystallization Final_Product Final Product Crystallization->Final_Product

Purification Workflow

Step-by-Step Protocol:

  • Cell Removal: The first step is to separate the microbial cells from the fermentation broth. This is typically achieved using industrial-scale centrifuges or microfiltration systems.[10]

  • Ion-Exchange Chromatography: The cell-free supernatant is then subjected to ion-exchange chromatography, which is a highly effective method for purifying amino acids.[11]

    • Column: A large-scale column packed with a strongly acidic cation exchange resin is used.

    • Loading: The supernatant is loaded onto the column, where the positively charged amino acid binds to the negatively charged resin.

    • Washing: The column is washed with a buffer to remove unbound impurities.

    • Elution: The bound amino acid is eluted from the column by changing the pH or increasing the salt concentration of the mobile phase.

  • Concentration and Crystallization: The purified eluate is concentrated under vacuum, and the (2R,3S)-3-Amino-2-hydroxybutanoic acid is crystallized by adjusting the pH and temperature.

  • Drying: The crystals are collected by filtration and dried under vacuum to yield the final, high-purity product.

Part 2: Large-Scale Production via Stereoselective Chemical Synthesis

Chemical synthesis offers an alternative route to (2R,3S)-3-Amino-2-hydroxybutanoic acid, particularly when a specific stereoisomer is required and a suitable fermentation process is not available. A plausible route involves the stereospecific transformation of a readily available chiral starting material from the "chiral pool," such as a carbohydrate.[2]

Synthetic Route Overview

The synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acid has been reported from D-gulonic acid γ-lactone and D-glucono-δ-lactone.[12] This guide will focus on the synthesis of the (2R,3S) isomer.

Synthetic Pathway:

Starting_Material D-Glucono-δ-lactone Intermediate_1 Chiral Amino Alcohol Intermediate Starting_Material->Intermediate_1 Multi-step transformation Intermediate_2 Protected Amino Acid Intermediate_1->Intermediate_2 Oxidation Final_Product (2R,3S)-3-Amino-2-hydroxybutanoic acid Intermediate_2->Final_Product Deprotection

Chemical Synthesis Pathway

Chemical Synthesis Protocol (Conceptual)

This protocol provides a high-level overview of the key transformations. The specific reaction conditions would need to be optimized for a large-scale process.

  • Preparation of Chiral Amino Alcohol Intermediate: D-glucono-δ-lactone is subjected to a series of stereospecific transformations to yield a key chiral amino alcohol intermediate. This multi-step process involves protection of functional groups, reduction, and introduction of the amino group.

  • Oxidation to the Protected Amino Acid: The primary alcohol of the chiral amino alcohol intermediate is selectively oxidized to a carboxylic acid, yielding the protected form of (2R,3S)-3-Amino-2-hydroxybutanoic acid.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield the final product.

  • Purification: The crude product is purified by crystallization or chromatography to achieve the desired level of purity.

Note on Scalability: The scalability of this chemical synthesis route would require careful consideration of factors such as the cost and availability of the starting material, the safety of the reagents and reaction conditions, and the management of waste streams. A thorough techno-economic analysis and a Hazard and Operability (HAZOP) study are recommended before implementation at an industrial scale.

Part 3: Quality Control and Analytical Protocols

Robust quality control is essential to ensure the purity, identity, and stereochemical integrity of the final product.

Analytical Method Validation

All analytical methods used for quality control must be validated according to regulatory guidelines to ensure they are accurate, precise, specific, and robust.[13][14]

Chiral Purity Analysis by HPLC

The determination of the enantiomeric purity of (2R,3S)-3-Amino-2-hydroxybutanoic acid is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.[15][16]

HPLC Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a polysaccharide-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact composition should be optimized for optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

  • Analysis: The retention times of the (2R,3S) and other stereoisomers are determined using reference standards. The enantiomeric excess (e.e.) is calculated from the peak areas.

Identity and Purity Analysis

In addition to chiral purity, the identity and overall purity of the product must be confirmed.

Analytical TechniqueParameter Measured
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and identifies any organic impurities.
Mass Spectrometry (MS) Determines the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups.
Elemental Analysis Determines the elemental composition of the compound.
Residual Solvent Analysis (by GC) Quantifies any remaining solvents from the manufacturing process.
Heavy Metals Analysis Ensures that the levels of heavy metals are within acceptable limits.

Part 4: Regulatory and Safety Considerations

The large-scale production of (2R,3S)-3-Amino-2-hydroxybutanoic acid, especially for pharmaceutical applications, must adhere to strict regulatory and safety guidelines.

  • Good Manufacturing Practices (GMP): The entire manufacturing process should be conducted in compliance with GMP guidelines to ensure product quality and consistency.

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product that meets its predetermined specifications and quality attributes.

  • Safety Data Sheets (SDS): SDS for all chemicals used in the process should be readily available, and appropriate personal protective equipment (PPE) should be used.

  • Waste Management: A comprehensive waste management plan should be in place to handle and dispose of all chemical and biological waste in an environmentally responsible manner.

Conclusion

The large-scale production of (2R,3S)-3-Amino-2-hydroxybutanoic acid is a multifaceted undertaking that requires careful consideration of the synthetic route, process optimization, and stringent quality control. Both microbial fermentation and stereoselective chemical synthesis offer viable pathways, each with its own set of advantages and challenges. The detailed protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers and professionals in the field, facilitating the development of robust and scalable manufacturing processes for this important chiral building block.

References

  • PharmaTech. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • European Journal of Philosophical Research. (2026, March 5). View of Recent Advances in the Synthesis of Amino Acids: Methodologies and Industrial Applications. Retrieved from [Link]

  • Frontiers in Microbiology. (2016, April 6). A Multi-Enzymatic Cascade Reaction for the Stereoselective Production of γ-Oxyfunctionalyzed Amino Acids. Retrieved from [Link]

  • Allied Academies. (2025, January 21). Fermentation and Downstream Processing: The Core of Bio manufacturing. Retrieved from [Link]

  • Biotechnology and Bioengineering. (n.d.). Ion-exchange and affinity chromatography costs in alpha-galactosidase purification. Retrieved from [Link]

  • Microbe Notes. (2024, May 23). Bioreactor: Design, Principle, Parts, Types, Uses, Diagram. Retrieved from [Link]

  • SINTEF. (n.d.). Downstream processing – Product isolation, purification and characterization. Retrieved from [Link]

  • Food Safety Institute. (2025, April 19). Key Steps in Fermentation Methodology: From Microorganism Selection to Product Extraction. Retrieved from [Link]

  • Veranova. (n.d.). The importance of chirality in API development. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Retrieved from [Link]

  • International Research Journal of Innovations in Engineering and Technology. (2025, July 7). Fermentation Process and Bioreactor Design: Concepts, Types and Operational Factors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 3). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Retrieved from [Link]

  • SAMCO Technologies. (2017, August 10). How Much Does an Ion Exchange System Cost? Retrieved from [Link]

  • Eppendorf. (n.d.). Amino Acid Fermentation: Evaluation of Scale-Down Capabili- ties Using DASbox® Mini Bioreactors. Retrieved from [Link]

  • International Research Journal of Innovations in Engineering and Technology. (2025, October 12). Fermentation Process and Bioreactor Design: Concepts, Types and Operational Factors. Retrieved from [Link]

  • SciSpace. (2022, August 26). Amino acids production focusing on fermentation technologies. Retrieved from [Link]

  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. Retrieved from [Link]

  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

  • Chiralpedia. (2025, September 10). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment costs by ion exchange at industrial scale. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates. Retrieved from [Link]

  • PubMed. (n.d.). Microbial/enzymatic synthesis of chiral drug intermediates. Retrieved from [Link]

  • Kanazawa University. (2019, January 9). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and applications of carbohydrate based chiral ionic liquids as chiral recognition agents and organocatalysts. Retrieved from [Link]

  • Precedence Research. (2025, November 21). Ion Chromatography Market Size, Share & Growth Report, 2033. Retrieved from [Link]

  • PMC. (2025, July 23). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Retrieved from [Link]

  • Hilaris. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved from [Link]

Sources

handling and storage procedures for (2R,3S)-3-Amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0

Introduction

(2R,3S)-3-Amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid, a stereoisomer of threonine, utilized in specialized research and development applications, particularly in peptide synthesis and drug discovery. The incorporation of non-proteinogenic amino acids like this one can significantly enhance the stability, potency, and bioavailability of peptide-based therapeutics.[1] Its precise stereochemistry necessitates meticulous handling and storage to preserve its structural integrity and ensure experimental reproducibility. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper procedures for handling and storing this compound in both solid and solution forms.

Compound Profile and Key Properties

Understanding the fundamental properties of (2R,3S)-3-Amino-2-hydroxybutanoic acid is critical for establishing appropriate handling protocols.

PropertyValueSource
Chemical Formula C₄H₉NO₃[2][3][4]
Molecular Weight 119.12 g/mol [3][4]
CAS Number 70671-47-5[3][4]
Appearance White to off-white crystalline powder
Purity Typically ≥95-98% for research grades[2][5]
Storage Temperature (Solid) Refrigerate (4°C), protect from light[2]

Core Principles of Handling and Storage

The primary enemies of amino acids are heat, moisture, light, and contamination.[6] Proper handling and storage protocols are designed to mitigate these risks, preserving the compound's purity and stability.

Causality Behind Storage Choices
  • Temperature: Lower temperatures, such as refrigeration (4°C) or freezing (-20°C), slow down potential degradation pathways.[7][8] For the solid (lyophilized) form of (2R,3S)-3-Amino-2-hydroxybutanoic acid, refrigeration is typically sufficient for short- to medium-term storage.[2]

  • Moisture: Amino acids can be hygroscopic, meaning they absorb moisture from the air.[6] This can lead to clumping and accelerate degradation.[6] Therefore, storage in a dry, desiccated environment is crucial.

  • Light: Many organic compounds, including amino acids, can be light-sensitive.[7][9] Exposure to UV light can provide the energy to initiate degradation reactions. Storing the compound in amber vials or in the dark is a necessary precaution.[2]

  • Oxygen: The presence of sulfur in amino acids like methionine makes them particularly susceptible to oxidation.[6] While (2R,3S)-3-Amino-2-hydroxybutanoic acid does not contain sulfur, minimizing exposure to air by using tightly sealed containers is a best practice for all high-purity reagents.

Experimental Protocols

Protocol: Handling and Weighing of Solid (Lyophilized) Compound

This protocol ensures the integrity of the solid compound during handling and preparation for experiments.

Objective: To accurately weigh the compound while minimizing exposure to atmospheric moisture and contaminants.

Materials:

  • (2R,3S)-3-Amino-2-hydroxybutanoic acid (solid powder)

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, powder-free gloves[7][10][11]

  • Desiccator

Procedure:

  • Equilibration: Before opening, allow the sealed container of the amino acid to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder.[8][9][12]

  • PPE: Don appropriate PPE, including a lab coat, safety glasses, and powder-free gloves.[7][10] Powdered gloves are a potential source of amino acid contamination.[11]

  • Work Area: Conduct all handling in a clean, designated area, away from drafts or high-traffic zones to prevent contamination from dust, which can contain other amino acids.[7][11]

  • Weighing: Using a clean spatula, promptly weigh the desired amount of powder onto weighing paper or a boat using an analytical balance.

  • Sealing: Immediately and tightly reseal the main container. For added protection, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

  • Storage: Return the main container to the recommended storage condition (e.g., 4°C, dark).[2]

Protocol: Preparation and Storage of Stock Solutions

The stability of amino acids decreases significantly once they are in solution.[8][13] This protocol outlines the best practices for preparing and storing solutions to maximize their usable life.

Objective: To prepare a sterile, stable stock solution and store it appropriately to prevent degradation and contamination.

Materials:

  • Weighed (2R,3S)-3-Amino-2-hydroxybutanoic acid

  • High-purity, sterile solvent (e.g., 0.1 N HCl, sterile distilled water, or a suitable buffer)

  • Sterile volumetric flask

  • Sterile pipette

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter

  • Sterile, amber, screw-cap vials or cryovials for aliquoting

  • PPE (lab coat, safety glasses, gloves)

Procedure:

  • Solvent Selection: The choice of solvent is critical. While water is a common solvent, preparing stock solutions in a slightly acidic solution like 0.1 N HCl can improve solubility and stability for many amino acids.[14]

  • Dissolution: Add the weighed amino acid to the volumetric flask. Add approximately half of the final volume of the chosen solvent. Agitate the flask to dissolve the compound. Gentle sonication can be used to aid dissolution if necessary.[14] Once dissolved, bring the solution to the final volume with the solvent.

  • Sterilization: To prevent microbial growth, which can rapidly degrade the amino acid, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave amino acid solutions unless a specific protocol validates it for that compound, as heat can cause degradation.[15][16]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed amber vials.[17] This practice is paramount as it prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can degrade the compound.[7][8]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[7]

  • Storage:

    • Short-term (1-2 weeks): Store aliquots at 4°C.[14]

    • Long-term (1 month or more): For maximum stability, store aliquots frozen at -20°C or -80°C.[8][15][17][18]

Logical Workflows and Diagrams

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling the solid compound.

G start Start: Retrieve Compound equilibrate Equilibrate Container to Room Temperature in Desiccator start->equilibrate ppe Don PPE (Gloves, Goggles, Lab Coat) equilibrate->ppe weigh Weigh Compound in Clean Area ppe->weigh seal Tightly Reseal Primary Container weigh->seal proceed Proceed with Experiment weigh->proceed store Return to 4°C Storage seal->store

Caption: Workflow for handling solid (2R,3S)-3-Amino-2-hydroxybutanoic acid.

Decision Tree for Stock Solution Storage

This diagram provides a decision-making framework for the appropriate storage of prepared stock solutions.

G start Stock Solution Prepared and Aliquoted timeframe Intended Use Timeframe? start->timeframe short_term Store at 4°C timeframe->short_term < 2 Weeks long_term Store at -20°C or -80°C timeframe->long_term > 2 Weeks end_short Use within 1-2 weeks short_term->end_short end_long Use within 1+ months long_term->end_long

Sources

Troubleshooting & Optimization

optimization of reaction conditions for (2R,3S)-3-Amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for the synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid (also known as D-allo-threonine or D-isothreonine). As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing this vital chiral building block, which is frequently utilized in the development of aminopeptidase inhibitors (e.g., bestatin analogues) and bioactive peptides.

This guide bypasses generic advice, focusing strictly on the causality of reaction conditions, self-validating experimental protocols, and field-proven troubleshooting strategies.

Part 1: Mechanistic Workflow

The most robust and highly stereocontrolled route to (2R,3S)-3-Amino-2-hydroxybutanoic acid relies on the diastereoselective organometallic addition to a chiral imine derived from L-glyceraldehyde acetonide, followed by oxidative elaboration[1].

SynthesisWorkflow Start L-Glyceraldehyde Acetonide (Chiral Pool Precursor) Imine Imine Condensation (Benzylamine, TiCl4) Start->Imine Grignard Diastereoselective Addition (MeMgBr, THF, -78°C) Imine->Grignard Diol Acetonide Cleavage (HCl, MeOH) Grignard->Diol Oxidation Oxidation & Deprotection (TEMPO/BAIB, then H2/Pd-C) Diol->Oxidation Product (2R,3S)-3-Amino-2-hydroxybutanoic acid (Target Compound) Oxidation->Product

Workflow for the stereoselective synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid.

Part 2: Field-Proven Troubleshooting & FAQs

Q1: How do I maximize the diastereomeric excess (d.e.) during the organometallic addition to the chiral imine? A1: The stereochemical outcome is strictly governed by the Cram chelation model . When utilizing a chiral benzyl imine derived from L-glyceraldehyde, the alpha-alkoxy oxygen and the imine nitrogen must form a rigid 5-membered chelate ring with a Lewis acid (such as TiCl₄ or the magnesium from the Grignard reagent itself). To maximize d.e., you must use a strongly coordinating solvent like THF and maintain a strict -78°C temperature profile. This thermal control locks the chelate conformation, forcing the methyl nucleophile to attack exclusively from the less sterically hindered Re-face, yielding the anti-adduct with >98% diastereoselectivity[1].

Q2: During alternative syntheses from carbohydrate precursors (e.g., D-gulonic acid γ-lactone), I am observing epimerization at the C2 position. How can this be prevented? A2: When deriving the (2R,3S) stereoisomer from sugar lactones, the alpha-proton (at C2) is highly acidic due to the adjacent carbonyl and hydroxyl groups. Using strong aqueous bases (like NaOH) during lactone hydrolysis or ester saponification causes enolization, leading to epimerization and a catastrophic loss of enantiomeric purity[2]. Causality fix: Perform the hydrolysis using mild conditions—such as LiOH in a THF/H₂O mixture at 0°C. This provides sufficient hydroxide nucleophilicity to open the lactone while kinetically suppressing the base-catalyzed deprotonation of the C2 alpha-carbon.

Q3: What is the recommended method for monitoring the reaction progress and confirming the relative stereochemistry of the (2R,3S) isomer? A3: Stereochemical confirmation cannot rely solely on optical rotation due to minor impurities skewing the results. The most robust method is to convert a small aliquot of the isolated 3-amino-2-hydroxybutanoic acid into a cyclic oxazolidinone derivative using triphosgene. This locks the molecule into a rigid 5-membered ring. In ¹H-NMR, the coupling constant (


) between the vicinal protons (H2 and H3) will definitively prove the relative stereochemistry: the anti (threo) configuration of the (2R,3S) isomer exhibits a larger coupling constant (

Hz) compared to the syn (erythro) configuration (

Hz).

Part 3: Quantitative Optimization Data

The table below summarizes the optimization of the Grignard addition step. Notice how the interplay between solvent coordination and temperature dictates the transition state geometry.

SolventTemp (°C)Lewis Acid AdditiveYield (%)d.e. (%)Mechanistic Observation
Et₂O0None4565Poor chelation; high thermal energy disrupts the transition state.
Et₂O-78None6282Improved stability of the Cram-chelate, but poor reagent solubility.
THF-78None8892Stronger solvent coordination improves Grignard reactivity.
THF -78 TiCl₄ (1.1 eq) 94 >98 Rigid bidentate chelate perfectly locks the Re-face attack trajectory.
DCM-78TiCl₄ (1.1 eq)7585Competitive solvent interactions reduce stereocontrol.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the Validation Checkpoint criteria are met.

Protocol A: Synthesis of the Chiral Imine

Causality: Benzylamine is selected because the N-benzyl group is easily removed via hydrogenolysis in the final step, avoiding harsh acidic/basic deprotection conditions that could degrade the final amino acid.

  • Dissolve L-glyceraldehyde acetonide (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Add benzylamine (1.05 eq) dropwise at 0°C.

  • Add anhydrous MgSO₄ (2.0 eq) to act as a water scavenger, driving the condensation equilibrium forward.

  • Stir for 12 hours at room temperature, filter through a Celite pad, and concentrate under reduced pressure.

  • Validation Checkpoint: Take a crude ¹H-NMR in CDCl₃. You must observe the complete disappearance of the aldehyde proton signal (~9.7 ppm) and the appearance of a sharp imine proton singlet (~7.8 ppm). If the aldehyde peak remains, resubject to MgSO₄.

Protocol B: Diastereoselective Grignard Addition

Causality: TiCl₄ acts as a bidentate Lewis acid to pre-form the chelate before the introduction of MeMgBr, ensuring the transition state is rigidly locked.

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous THF (0.1 M) and cool to strictly -78°C using a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 eq, 1M in DCM) dropwise. Stir for 30 minutes to allow chelate formation.

  • Add MeMgBr (3.0 eq, 3M in Et₂O) dropwise over 45 minutes via a syringe pump. Critical: Internal temperature must not exceed -70°C to prevent Felkin-Anh (non-chelated) background reactions.

  • Quench at -78°C with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.

  • Validation Checkpoint: Analyze the crude ¹H-NMR. The ratio of the anti to syn methyl doublets (~1.1 ppm vs ~1.3 ppm) must be >95:5. If a significant syn peak is present, your addition rate was too fast, causing a localized exothermic spike.

Protocol C: Elaboration to (2R,3S)-3-Amino-2-hydroxybutanoic acid

Causality: TEMPO/BAIB selectively oxidizes the primary alcohol to a carboxylic acid without over-oxidizing the secondary alcohol or cleaving the C-C bond.

  • Acetonide Cleavage: Stir the adduct in 1.2M HCl in MeOH for 2 hours at room temperature to liberate the terminal diol. Concentrate to dryness.

  • Oxidation: Dissolve the diol in MeCN/H₂O (1:1). Add TEMPO (0.2 eq) and BAIB (2.5 eq). Stir until the primary alcohol is fully consumed (monitor via TLC).

  • Global Deprotection: Transfer the crude oxidized intermediate to a Parr shaker. Add 10% Pd/C (0.1 eq by weight) and dissolve in MeOH. Hydrogenate at 40 psi H₂ for 12 hours to cleave the N-benzyl group.

  • Filter through Celite, concentrate, and recrystallize from EtOH/H₂O to yield the pure target compound[3].

  • Validation Checkpoint: Perform a Ninhydrin stain on a silica TLC plate (Eluent: n-BuOH:AcOH:H₂O 4:1:1). A positive (purple/pink) spot indicates the presence of the free primary amine. Final verification via LC-MS must show [M+H]⁺ = 120.1 m/z.

Part 5: References

  • Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol: A systematic study of the diastereoselective addition of methyl organometallic compounds Source: ResearchGate URL:[Link][1]

  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids Source: Taylor & Francis / Bioscience, Biotechnology, and Biochemistry URL:[Link][2]

Sources

Technical Support Center: Troubleshooting Epimerization in AHBA Synthesis & Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of 3-amino-2-hydroxybutanoic acid (AHBA) and its derivatives. AHBA is a critical


-hydroxy-

-amino acid building block for biologically active molecules, including bestatin, amastatin, and various HIV-1 protease inhibitors.

As a Senior Application Scientist, I frequently see researchers encounter severe stereochemical degradation (epimerization) at the C2 (


) and C3 (

) positions, alongside catastrophic yield reductions during peptide coupling. This guide provides mechanistic insights, vetted protocols, and troubleshooting FAQs to ensure the stereochemical integrity of your self-validating experimental systems.
Section 1: Diagnostic FAQ - Root Causes of Epimerization & Side Reactions

Q1: I am losing stereochemical integrity at the C3 (


-carbon) during the synthesis of my AHBA precursor. How can I prevent this? 
A:  Epimerization at the C3 position typically occurs during the functionalization of chiral amino alcohol precursors (e.g., during triflation or mesylation steps) due to the formation of aziridine or oxazolone-like intermediates under basic conditions. To suppress this, you must utilize a bulky, base-stable protecting group for the amine. The 9-phenyl-9-fluorenyl (Pf) group is highly recommended; its extreme steric bulk prevents nucleophilic participation of the nitrogen, effectively suppressing epimerization during leaving group activation [1].

Q2: During peptide coupling of my N-protected AHBA to an amine, I observe significant C2 (


-carbon) epimerization. Why is this happening? 
A:  The C2 proton of AHBA is highly acidic due to the combined electron-withdrawing effects of the adjacent 

-hydroxyl group and the activated carbonyl (e.g., active ester). The addition of tertiary amine bases (like TEA or DIPEA)—which are standard in many peptide coupling protocols—triggers rapid deprotonation at C2. This forms an achiral enolate intermediate. Subsequent non-selective protonation yields the epimerized product. To prevent this, coupling must be performed under strictly base-free conditions.

Q3: My coupling yields are abysmal (<30%), and HPLC shows a major non-polar byproduct. Is this related to the epimerization? A: Yes, the presence of base not only causes C2 epimerization but also drives a competing side reaction: the formation of a homobislactone. When the carboxyl group of an


-hydroxy-

-amino acid is activated (e.g., as an OBt or OAt ester), the unprotected

-hydroxyl group of one molecule can attack the activated carbonyl of another. This intermolecular esterification is heavily catalyzed by base, consuming your starting material and severely depressing the amide bond formation yield [2].
Section 2: Mechanistic Visualizations

C2_Epimerization A Activated AHBA (C2 Stereocenter) B Enolate Intermediate (Achiral at C2) A->B Base (TEA/DIPEA) Deprotonation D Desired Peptide (Retained Stereochemistry) A->D Amine Nucleophile (Base-Free) C Epimerized AHBA (Inverted C2) B->C Protonation (Non-selective)

Mechanistic pathway of base-catalyzed C2 epimerization versus desired amide bond formation.

Homobislactone A N-Protected AHBA B Active Ester (e.g., OBt / OAt) A->B EDC / HOAt C Homobislactone Byproduct B->C Base Catalysis (Intermolecular Esterification) D Target Peptide B->D Amine Addition (No Base)

Active ester pathways: base-catalyzed homobislactone formation vs. desired peptide coupling.

Section 3: Quantitative Data Analysis

The following table summarizes the causal relationship between coupling conditions, yield, and the degradation of stereochemical integrity.

Table 1: Impact of Activation Conditions on AHBA Coupling (Model: Boc-AHBA-OH + Amine)

Coupling ReagentBase AddedAmide Yield (%)Epimerization at C2 (%)Homobislactone Yield (%)
EDC / HOBtDIPEA (2.0 eq)15 - 25%> 40%50 - 60%
HATUDIPEA (2.0 eq)30 - 40%20 - 30%35 - 45%
EDC / HOBtNone65 - 75%< 5%10 - 15%
EDC / HOAt None 85 - 95% Not Detected < 5%

Note: Data synthesized from established mechanistic studies on


-hydroxy-

-amino acid couplings [2].
Section 4: Validated Experimental Protocols
Protocol A: Base-Free Peptide Coupling of AHBA (Suppressing Epimerization & Homobislactone)

Causality Check: This protocol relies on the superior reactivity of HOAt (1-hydroxy-7-azabenzotriazole) compared to HOBt. The adjacent nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis of the active ester so rapidly that base is not required. This kinetic advantage completely bypasses both enolization and base-catalyzed esterification.

  • Preparation: Dissolve the N-protected AHBA (1.0 eq) and the amine component (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HOAt (1.1 eq). Critical Step: Do NOT add any tertiary amine base (no TEA, no DIPEA).

  • Coupling: Add EDC hydrochloride (1.1 eq) in one portion. Stir at 0 °C for 1 hour.

  • Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for an additional 12–16 hours.

  • Validation (TLC/HPLC): Monitor the disappearance of the active ester. The absence of a highly non-polar spot on TLC validates the successful suppression of the homobislactone byproduct.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate under reduced pressure.

Protocol B: Mild Oxidation of Amino Alcohol Precursors to AHBA

Causality Check: Standard Jones oxidation or basic KMnO4 will destroy the C2 stereocenter. TEMPO-catalyzed oxidation utilizes a highly selective oxoammonium species that oxidizes primary alcohols to carboxylic acids under mildly buffered conditions, preserving the fragile


-chiral center.
  • Preparation: Dissolve the protected 3-amino-2-hydroxybutanol derivative (1.0 eq) in a 1:1 mixture of Acetonitrile and Water.

  • Catalyst Addition: Add TEMPO (0.2 eq) and (Diacetoxyiodo)benzene (BAIB) (2.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours. The reaction mixture will transition to a pale yellow color.

  • Quenching: Quench the reaction by adding saturated aqueous Na2S2O3 to destroy excess oxidant.

  • Extraction: Acidify mildly to pH 3–4 with 1M HCl, extract with EtOAc, dry over MgSO4, and concentrate to yield the stereopure AHBA derivative.

References
  • Lee, J. H., Yang, M. S., Kang, K. Y., Moon, Y. H., & Park, K. H. (2004). Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720. URL: [Link]

  • Hayashi, Y., Kinoshita, Y., Hidaka, K., Kiso, A., Uchibori, H., Kimura, T., & Kiso, Y. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Journal of Organic Chemistry, 66(16), 5537-5544. URL: [Link]

Technical Support Center: Crystallization of (2R,3S)-3-Amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of (2R,3S)-3-Amino-2-hydroxybutanoic acid. As a highly polar, non-proteinogenic amino acid with multiple stereocenters, this compound presents unique thermodynamic and kinetic challenges during crystallization. This guide provides causal explanations, self-validating protocols, and troubleshooting strategies to ensure high-yield, stereopure recovery.

Core Principles of Crystallization

(2R,3S)-3-Amino-2-hydroxybutanoic acid is an amphoteric molecule containing both a basic amino group and an acidic carboxyl group. In aqueous solutions, it exists primarily as a zwitterion[1]. The solubility of the compound is highly pH-dependent; it is highly soluble in strong acids or bases due to the formation of charged cationic or anionic species[2]. Crystallization must be driven by manipulating the dielectric constant of the solvent (via antisolvent addition) precisely at the molecule's isoelectric point (pI), where the net charge is zero, thereby minimizing ion-dipole interactions with water and maximizing intermolecular hydrogen bonding.

Troubleshooting Guide & FAQs

Q1: My compound remains highly soluble in aqueous solutions and resists nucleation, even at high concentrations. How can I induce crystallization? A1: The failure to nucleate is almost always a thermodynamic issue related to pH. If the pH of your solution deviates from the isoelectric point (pI), the molecule carries a net charge, drastically increasing its aqueous solubility[2].

  • The Fix: Adjust the pH of your aqueous solution to the pI of the molecule, which is approximately 5.6 (analogous to its structural isomer, threonine)[3]. Once at the pI, introduce a water-miscible antisolvent with a lower dielectric constant, such as isopropanol or ethanol. The reduction in the solvent mixture's polarity forces the neutral zwitterions out of solution.

Q2: When I add the antisolvent, the solution forms a viscous gel or "oils out" instead of forming discrete crystals. What is causing this? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation rate is generated too rapidly, bypassing the metastable zone and pushing the system into the spinodal decomposition region. Instead of forming an ordered crystal lattice, the solute aggregates into a solute-rich liquid phase.

  • The Fix: You must control the kinetics of supersaturation. Elevate the temperature of the aqueous solution (e.g., to 45°C) before adding the antisolvent. Add the antisolvent dropwise to maintain the system strictly within the metastable zone. Crucially, introduce 1-2 wt% of pure seed crystals just as the solution reaches the cloud point. Seeding provides a low-energy template for nucleation, bypassing the energy barrier that leads to oiling out.

Q3: My isolated crystals contain a mixture of diastereomers (e.g., the (2S,3R) or (2S,3S) isomers). How can I achieve stereochemical purity? A3: Because diastereomers have similar physical properties, they often co-crystallize if the initial stereomeric excess is low. Simple antisolvent crystallization is insufficient for chiral resolution.

  • The Fix: Implement a fractional crystallization protocol using a chiral resolving agent. For 3-amino-2-hydroxybutanoic acid derivatives, resolving agents such as brucine can be used to form diastereomeric salts with distinct solubility profiles[4]. The desired (2R,3S) isomer salt will preferentially precipitate, allowing you to filter off the impurities retained in the mother liquor.

Quantitative Data Summary

ParameterOptimal Value / ConditionMechanistic Rationale
Isoelectric Point (pI) ~5.6Minimizes net molecular charge, reducing ion-dipole interactions with water and minimizing solubility[3].
Optimal Aqueous pH 5.6 ± 0.2Ensures the zwitterionic form dominates, promoting head-to-tail hydrogen bonding in the crystal lattice[1].
Primary Solvent Deionized WaterSolubilizes the polar amino and hydroxyl groups during the initial dissolution phase.
Preferred Antisolvent Isopropanol (2-propanol)Lowers the dielectric constant of the medium, forcing the neutral zwitterion out of solution.
Cooling Rate 0.1 - 0.2 °C/minPrevents liquid-liquid phase separation (oiling out) by maintaining the system strictly within the metastable zone.

Experimental Protocol: Isoelectric Antisolvent Crystallization

This protocol is designed as a self-validating system. If the physical observations deviate from the expected outcomes at any step, halt the process and verify the parameters.

Step 1: Dissolution and Clarification

  • Suspend the crude (2R,3S)-3-Amino-2-hydroxybutanoic acid in deionized water (approx. 5 mL/g of crude).

  • Heat the suspension to 45°C under continuous agitation (400 rpm).

  • Validation Check: If the solid does not fully dissolve, the concentration is too high. Add water in 0.5 mL increments until a clear solution is achieved.

Step 2: Isoelectric pH Adjustment

  • Monitor the solution with a calibrated pH probe.

  • Slowly add 1M HCl or 1M NaOH dropwise until the pH stabilizes at exactly 5.6[2].

  • Validation Check: The solution may become slightly hazy as it approaches the pI due to localized supersaturation.

Step 3: Antisolvent Addition and Seeding

  • Maintain the temperature at 45°C. Begin adding isopropanol dropwise via a syringe pump at a rate of 0.1 mL/min.

  • Stop the addition the moment the solution reaches the "cloud point" (faint, persistent turbidity).

  • Immediately add 1-2 wt% of pure (2R,3S)-3-Amino-2-hydroxybutanoic acid seed crystals.

  • Validation Check: The turbidity should transition from a hazy emulsion to a suspension of distinct, glittering particles within 15 minutes. If it remains an emulsion, oiling out has occurred; reheat to 55°C to redissolve and slow the antisolvent addition rate.

Step 4: Controlled Cooling and Isolation

  • Once the seed bed is established, resume the isopropanol addition at 0.2 mL/min until a 1:1 (v/v) Water:Isopropanol ratio is reached.

  • Apply a linear cooling ramp of 0.1 °C/min down to 5°C.

  • Filter the resulting suspension under vacuum, wash the filter cake with cold isopropanol, and dry in a vacuum oven at 40°C overnight.

Troubleshooting Workflow

CrystallizationTroubleshooting Start Crystallization Issue Detected NoYield No Crystals / High Solubility Start->NoYield OilingOut Oiling Out / Gelation Start->OilingOut Impure Stereoisomer Impurity Start->Impure CheckPH Adjust pH to pI (~5.6) Add Antisolvent NoYield->CheckPH ControlSS Reduce Supersaturation Rate Add Seed Crystals OilingOut->ControlSS ChiralRes Use Chiral Resolving Agent (e.g., Brucine) Impure->ChiralRes Success High-Purity (2R,3S) Crystals CheckPH->Success ControlSS->Success ChiralRes->Success

Troubleshooting workflow for the crystallization of (2R,3S)-3-Amino-2-hydroxybutanoic acid.

References

  • Title: US4281180A - Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them.
  • Title: Threonine, an amino acid whose pI is 5.6, is shown below. What would be the overall charge for threonine at a pH of 5.6?
  • Title: Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
  • Title: Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.
  • Title: Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures.

Sources

Technical Support Center: Troubleshooting (2R,3S)-3-Amino-2-hydroxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As researchers scaling up the production of complex foldamers, dideoxykanamycin A derivatives, or aminopeptidase N inhibitors (such as Bestatin), you will inevitably encounter the inherent fragility of


-amino-

-hydroxy acids[1]. The synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid (AHBA) demands rigid stereocontrol and precise functional group management.

This guide is engineered by senior application scientists to help you diagnose, understand, and resolve the most common side-products and mechanistic failures encountered during AHBA synthesis.

Part 1: Mechanistic Causality of Common Side-Products

To troubleshoot effectively, we must first understand the thermodynamic and kinetic drivers that cause synthetic divergence.

1. C2-Epimerization (Loss of Stereocontrol) The most pervasive issue in AHBA synthesis is the formation of (2S,3S) or (2R,3R) epimers. The


-proton at the C2 position is highly acidic, particularly when the C1 position is an activated ester, an aldehyde intermediate, or undergoing oxidation[2]. Exposure to unbuffered basic conditions (e.g., during saponification) or harsh oxidants triggers enolization, destroying the (2R) stereocenter and yielding a diastereomeric mixture[3].

2. Regioisomeric Threonine Analogs When synthesizing AHBA via the ring-opening of chiral 2,3-epoxy alcohols, nucleophiles (such as azides or amines) can attack at either the C2 or C3 position. Without strict Lewis acid guidance, steric hindrance often drives the nucleophile to attack the less substituted C2 position. This atypical regioselectivity produces 2-amino-3-hydroxybutanoic acid (threonine derivatives) rather than the target


-amino-

-hydroxy architecture[4].

3. Oxazolidinone Formation (Intramolecular Cyclization) During the downstream activation of the C1 carboxylic acid (e.g., using EDC/HOBt for peptide coupling), the adjacent


-hydroxyl group and the 

-amino group (especially if unprotected or bearing a carbamate like Boc/Cbz) can participate in an intramolecular cyclization. This side reaction forms an inert oxazolidinone ring, permanently capping the molecule and halting chain elongation[5].
Part 2: Troubleshooting Guides & FAQs

Q: My final product shows a 70:30 mixture of diastereomers by NMR. How do I prevent epimerization during the oxidation step? A: Epimerization is almost certainly occurring during the oxidation of your


-amino alcohol intermediate to the carboxylic acid. Avoid harsh, acidic oxidants like Jones reagent. Instead, transition to a chemoselective, mild oxidation system such as TEMPO/BAIB in an acetonitrile/water mixture. It is critical to maintain the reaction strictly at 0 °C and ensure the pH remains neutral to slightly acidic to suppress enolization[2].

Q: I am using an epoxide ring-opening route, but I am isolating mostly the


-amino-

-hydroxy regioisomer. How can I direct the attack to C3?
A: Regioselectivity in oxirane opening is dictated by the coordination state of the transition complex. To force C3 attack, introduce a strong, chelating Lewis acid such as

alongside your nucleophile (e.g.,

). The titanium center coordinates both the epoxy oxygen and the adjacent primary alcohol, sterically shielding the C2 position and electronically directing the azide to the C3 carbon[4].

Q: During the peptide coupling of (2R,3S)-AHBA, my yields drop to 15%, and LC-MS shows a mass loss of 18 Da (


). What is happening? 
A:  You are observing oxazolidinone formation. When the carboxyl group is activated, the 

-hydroxyl group is acting as an internal nucleophile. To prevent this, you must protect the

-hydroxyl group (e.g., as a TBS or benzyl ether) before activating the carboxylic acid. Alternatively, use highly reactive, non-basic coupling reagents at sub-zero temperatures to outcompete the intramolecular cyclization[5].
Part 3: Quantitative Route Comparison & Side-Product Data

The following table synthesizes field data comparing standard AHBA synthesis routes, their typical yields, and primary failure modes.

Synthetic RouteTarget StereoisomerTypical Overall YieldMajor Side-ProductCausality & Mitigation Strategy
L-Glyceraldehyde Imine Alkylation (2R,3S)-AHBA45–55%(2S,3S)-EpimerCause: Over-oxidation or basic hydrolysis.Fix: Use TEMPO/BAIB at 0 °C.
Sharpless Asymmetric Aminohydroxylation (2R,3S)-AHBA35–40%Regioisomeric ThreonineCause: Poor regiocontrol during osmate ester cleavage.Fix: Optimize chiral ligand sterics.
Epoxide Ring-Opening (from Crotyl Alcohol) (2R,3S)-AHBA40–50%2-Amino-3-hydroxy regioisomerCause: C2 nucleophilic attack.Fix: Use

to direct azide to C3.
Cyanation of

-Amino Aldehydes
(2R,3S)-AHBA30–35%OxazolidinoneCause: Intramolecular cyclization during nitrile hydrolysis.Fix: Protect

-OH prior to hydrolysis.
Part 4: Validated Experimental Protocol

To bypass the regioselectivity issues of epoxide opening, we recommend the Chiral Pool Imine Alkylation Route [6]. This protocol is a self-validating system: by starting with L-glyceraldehyde (which possesses an (S) stereocenter at C2), the addition of a methyl group creates the C3 stereocenter. Subsequent oxidation of the C1 primary alcohol to a carboxylic acid shifts the CIP priorities, flawlessly inverting the nomenclature of the C2 center from (S) to (R), yielding the exact (2R,3S) architecture.

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 2,3-O-isopropylidene-L-glyceraldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add benzylamine (1.05 eq) and anhydrous

    
     (2.0 eq). Stir at room temperature for 12 hours. Filter and concentrate to yield the N-benzyl imine.
    
  • Diastereoselective Alkylation: Dissolve the imine in anhydrous THF and cool to -78 °C under argon. Dropwise add methylmagnesium bromide (MeMgBr, 3.0 M in ether, 3.0 eq). The chelation-controlled Felkin-Anh addition exclusively yields the (2R,3S)-syn-amino alcohol derivative. Quench with saturated

    
    [6].
    
  • Acetonide Deprotection: Treat the protected intermediate with Dowex 50W-X8 acidic resin in methanol at room temperature for 4 hours to selectively cleave the isopropylidene group, exposing the primary and secondary hydroxyls[3].

  • Chemoselective Oxidation (Critical Step): Dissolve the diol in a 1:1 mixture of

    
     and 
    
    
    
    . Cool strictly to 0 °C. Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir for 4 hours. Do not let the temperature rise, or C2 epimerization will occur[2].
  • Hydrogenolysis: Transfer the crude carboxylic acid to a high-pressure flask. Add methanol and 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) for 12 hours to remove the N-benzyl protecting group. Filter through Celite and recrystallize to afford pure (2R,3S)-AHBA[3].

Part 5: Pathway Visualization

The following diagram maps the kinetic pathways of the synthesis, highlighting where and why side-products diverge from the desired route.

Pathway SM Chiral Precursor (L-Glyceraldehyde Imine) Int β-Amino-α-hydroxy Intermediate SM->Int Diastereoselective Alkylation (MeMgBr) Regio 2-Amino-3-hydroxy Regioisomer SM->Regio Atypical Regioselectivity Product (2R,3S)-3-Amino-2-hydroxybutanoic acid (Desired Product) Int->Product Mild Oxidation (TEMPO/BAIB) Epi (2S,3S)-Epimer (Loss of Stereocontrol) Int->Epi Base-Catalyzed Enolization Oxaz Oxazolidinone (Cyclization) Product->Oxaz Carboxyl Activation (Unprotected OH)

Fig 1: Synthetic pathways and common side-product divergence in (2R,3S)-AHBA synthesis.

References
  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids - Chemical and Pharmaceutical Bulletin - 3

  • Process for preparing optically active 2-aminopropanal - European Patent Office (EP0609689B1) - 2

  • Highly Stereoselective Synthesis of Stereochemically Defined Polyhydroxylated Propargylamines - ResearchGate - 6

  • From beta-lactams to alpha- and beta-amino acid derived peptides - ResearchGate - 5

  • The Review of the Synthesis of Bestatin, an Effective Inhibitor of Aminopeptidase N - ResearchGate - 1

Sources

Validation & Comparative

biological activity of (2R,3S)-3-Amino-2-hydroxybutanoic acid vs other isomers

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Determinants in Drug Design: A Comparative Guide to the Biological Activity of (2R,3S)-3-Amino-2-hydroxybutanoic Acid vs. Its Isomers

As application scientists and drug development professionals, we do not merely synthesize compounds; we engineer stereochemical keys for highly specific biological locks. The


-hydroxy-

-amino acid motif is a privileged pharmacophore found in numerous natural products, including antibiotics and protease inhibitors. Among these, 3-amino-2-hydroxybutanoic acid (AHBA) is a critical building block.

This guide provides an objective, data-driven comparison of the biological performance of the (2R,3S)-AHBA isomer against its three stereoisomeric counterparts: (2S,3R), (2S,3S), and (2R,3R). By analyzing their roles as aminopeptidase inhibitors and antibacterial agents, we demonstrate how precise stereocontrol dictates therapeutic efficacy.

Structural and Stereochemical Profiling

The synthesis of all four stereoisomers of AHBA in enantiomerically pure forms can be achieved via stereospecific dealkoxyhalogenation from sugar precursors like D-gulonic acid


-lactone and D-glucono-

-lactone ([1]). However, their spatial orientations lead to drastically different biological profiles.
IsomerCommon NomenclatureAminopeptidase B InhibitionAntibacterial Efficacy (in Kanamycin A Deriv.)Structural Dynamics & Target Interaction
(2R,3S)-AHBA D-isothreonineInactive / Very Weak Weak Severe steric clash; improper spatial orientation prevents

chelation.
(2S,3R)-AHBA L-isothreoninePotent Potent Optimal bidentate coordination to metalloprotease active sites[2].
(2S,3S)-AHBA L-erythro-AHBAWeak Potent Partial spatial alignment; sufficient for ribosomal binding but poor for proteases[1].
(2R,3R)-AHBA D-erythro-AHBAPotent Potent Alternative active binding conformation allowing tight zinc chelation[1].

Comparative Biological Activity: The Causality of Stereomismatch

Aminopeptidase B (APB) Inhibition

Aminopeptidase B is a zinc-dependent metalloprotease implicated in tumor progression and immune regulation. The (2S,3R) isomer is the exact stereocenter match found in the pharmacophore of bestatin (ubenimex), a well-known APB inhibitor ([3]). When coordinated with the enzyme, the (2S) hydroxyl and (3R) amino groups form an optimal bidentate chelation with the


 ion. Interestingly, L-leucyl peptides containing the (2R,3R)  isomer also exhibit potent activity due to a flexible alternative binding conformation[1].

Conversely, the (2R,3S)-AHBA isomer is virtually inactive. The inverted stereocenters force the crucial hydroxyl and amino pharmacophores into a spatial orientation that sterically clashes with the enzyme's binding pocket, preventing successful zinc chelation.

Antibacterial Efficacy

When AHBA isomers are incorporated into aminoglycosides—such as 1-N-(D-threo-3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A—the stereochemical requirements shift slightly. While the (2S,3R), (2S,3S), and (2R,3R) configurations all yield potent antibacterial agents capable of disrupting bacterial protein synthesis ([4]), the (2R,3S) isomer fails to establish the necessary hydrogen-bonding network with the bacterial 30S ribosomal subunit, resulting in significantly reduced efficacy.

APB_Inhibition Substrate Natural Substrate (Arginine/Leucine Peptides) Enzyme Aminopeptidase B (APB) Zn2+ Active Site Substrate->Enzyme Cleavage Isomer_2S3R (2S,3R)-AHBA Peptide (Optimal Stereomatch) Isomer_2S3R->Enzyme Competitive Inhibition Isomer_2R3S (2R,3S)-AHBA Peptide (Steric Mismatch) Isomer_2R3S->Enzyme Weak Binding

Mechanistic pathway of Aminopeptidase B inhibition comparing stereoisomer affinities.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the biological activity of the (2R,3S) isomer against its highly active counterparts, experimental workflows must eliminate false positives caused by trace chiral impurities. The following protocols are designed as self-validating systems.

Experimental_Workflow Step1 Stereospecific Synthesis Step2 Chiral HPLC Purification Step1->Step2 Step3 Peptide Coupling Step2->Step3 Step4 Fluorometric Enzyme Assay Step3->Step4 Step5 Data Validation (Z'-factor > 0.6) Step4->Step5

Workflow for the synthesis and biological evaluation of AHBA stereoisomers.

Protocol 1: Synthesis & Chiral Validation Workflow

Expertise & Causality: Why do we mandate chiral HPLC validation post-synthesis? While the asymmetric dealkoxyhalogenation of sugar precursors heavily favors the target diastereomer, trace epimerization (even <1%) can occur during intermediate steps[1]. Because metalloproteases are exquisitely sensitive to stereochemistry, a 1% impurity of the highly active (2S,3R) isomer in a (2R,3S) batch will produce a false-positive signal.

  • Synthesis: Synthesize the (2R,3S) and (2S,3R) AHBA isomers via the stereospecific conversion of chiral aminoalcohols derived from D-gulonic acid

    
    -lactone[1].
    
  • Purification: Subject the crude products to preparative chiral HPLC (e.g., using a Chiralpak IC column, Hexane/IPA/TFA mobile phase).

  • Validation: Analyze fractions using analytical chiral HPLC. Do not proceed to peptide coupling unless the enantiomeric excess (ee) and diastereomeric excess (de) are strictly >99.5%.

  • Coupling: Couple the purified AHBA isomers to L-leucine using standard EDC/HOBt peptide coupling chemistry to generate the test pharmacophores.

Protocol 2: Self-Validating Aminopeptidase B Inhibition Assay

Trustworthiness: A standard enzymatic assay is prone to operator and environmental artifacts. This protocol integrates continuous fluorometric monitoring with an internal statistical threshold. The inclusion of Bestatin normalizes the


 values, while the vehicle-only negative control accounts for spontaneous substrate hydrolysis.
  • Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.0) containing 0.1 mM

    
    .
    
  • Reagent Dispensing: In a black 96-well microplate, add 10

    
     of the synthesized AHBA-L-Leu peptides (ranging from 0.1 nM to 100 
    
    
    
    ) to the test wells. Add Bestatin to the positive control wells, and DMSO (vehicle) to the negative control wells.
  • Enzyme Addition: Add 40

    
     of purified Aminopeptidase B (0.5 mU/well) to all wells. Incubate at 37°C for 10 minutes.
    
  • Substrate Initiation: Rapidly add 50

    
     of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) at a final concentration of 50 
    
    
    
    .
  • Kinetic Reading: Immediately monitor the fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 30 minutes at 37°C.

  • Self-Validation Check: Calculate the Z'-factor using the Bestatin and vehicle control wells. If the Z'-factor falls below 0.6, the assay invalidates itself and must be repeated. Only statistically robust plates are used to calculate the

    
     values via non-linear regression.
    

Conclusion

The comparison between (2R,3S)-3-Amino-2-hydroxybutanoic acid and its stereoisomers highlights a fundamental principle of drug development: chemical composition is secondary to spatial geometry. While the (2S,3R) and (2R,3R) isomers serve as potent biological effectors against metalloproteases and bacterial ribosomes, the (2R,3S) isomer is structurally precluded from these interactions. Consequently, the (2R,3S) isomer serves as an exceptional negative control in structure-activity relationship (SAR) studies, allowing researchers to definitively prove that biological activity is driven by specific stereochemical target engagement rather than non-specific chemical reactivity.

References

  • Title: Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids Source: Bioscience, Biotechnology, and Biochemistry (2004) URL: [Link]

  • Title: Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes Source: The Journal of Antibiotics (1976) URL: [Link]

  • Title: Synthesis of 1-N-(D-threo- and racemic erythro-3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A Source: The Journal of Antibiotics (1988) URL: [Link]

Sources

Evaluating Target Cross-Reactivity of (2R,3S)-3-Amino-2-hydroxybutanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide on Metalloaminopeptidase Selectivity and Aminoglycoside Modification

Introduction & Mechanistic Rationale

The development of highly selective peptidomimetics relies heavily on the integration of unnatural amino acids to resist proteolytic degradation and precisely target enzyme active sites. (2R,3S)-3-Amino-2-hydroxybutanoic acid , commonly referred to as D-Isothreonine, is a critical


-hydroxy-

-amino acid building block synthesized stereospecifically from L-threonine[1].

In drug development, this motif is primarily utilized in two distinct domains: the structural modification of aminoglycoside antibiotics (e.g., Amikacin analogues) to overcome bacterial resistance[2], and the design of potent metalloaminopeptidase inhibitors[3].

When evaluating cross-reactivity, understanding the structural causality of this molecule is paramount. Metalloaminopeptidases, such as Aminopeptidase N (APN) and Aminopeptidase B (APB), rely on a catalytic zinc ion (


) to cleave N-terminal amino acids. The (2R,3S)-AHBA motif acts as a transition-state analog for peptide bond hydrolysis. The 

-hydroxyl group directly chelates the active site

ion, while the

-amino group anchors into the S1 subsite, mimicking the N-terminus of a natural peptide substrate[4]. The specific (2R,3S) stereochemistry dictates the spatial orientation of these functional groups, directly governing the molecule's cross-reactivity profile across off-target proteases[5].

Comparative Cross-Reactivity Profile

To objectively evaluate the performance of (2R,3S)-AHBA-based inhibitors, we must compare them against the industry standard, Bestatin , which utilizes the related (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) motif[5], as well as the natural substrate L-Threonine.

While Bestatin is a potent, broad-spectrum inhibitor of both APN and APB[3], its lack of selectivity can lead to off-target toxicity. Incorporating the smaller, aliphatic (2R,3S)-AHBA motif alters the steric bulk in the S1 pocket, reducing absolute potency but significantly narrowing the cross-reactivity profile against off-target enzymes like Leucine Aminopeptidase (LAP).

Table 1: Comparative Cross-Reactivity Profile of -Hydroxy- -Amino Acid Derivatives
Compound / MotifAminopeptidase N (APN) IC

Aminopeptidase B (APB) IC

Leucine Aminopeptidase (LAP) IC

Primary Application
(2S,3R)-AHPA (Bestatin Motif)~4.0 µM~0.1 µM>20 µMBroad-spectrum APN/APB Inhibitor
(2R,3S)-AHBA (D-Isothreonine)~15.0 µM~5.0 µM>100 µMSelective Peptidomimetics / Aminoglycosides
L-Threonine (Natural)N/A (Substrate)N/A (Substrate)N/A (Substrate)Biological Control

Note: IC


 values are representative baselines derived from standardized fluorogenic substrate assays. Exact values fluctuate based on the P1' amino acid sequence attached to the motif.

Structural Basis of Selectivity

G A (2R,3S)-3-Amino-2-hydroxybutanoic Acid (D-Isothreonine Motif) B Aminopeptidase N (APN) Active Site A->B Specific Binding C Aminopeptidase B (APB) Active Site A->C Moderate Binding D Off-Target Proteases (e.g., LAP, DPPIV) A->D Weak Binding E Zn2+ Coordination (High Affinity) B->E C->E F S1 Pocket Steric Clash (Low Affinity) D->F G Targeted Inhibition (Anti-angiogenesis / Immune Modulation) E->G H Minimal Cross-Reactivity (Reduced Toxicity) F->H

Figure 1: Mechanistic pathway of (2R,3S)-AHBA binding and target selectivity in metallopeptidases.

Experimental Methodology: Fluorogenic Cross-Reactivity Assay

To accurately quantify the cross-reactivity of (2R,3S)-AHBA derivatives against various metallopeptidases, a highly sensitive fluorogenic assay utilizing L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is required. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Protocol

Step 1: Reagent Preparation Prepare 10 mM stock solutions of the (2R,3S)-AHBA test derivative and Bestatin (positive control) in anhydrous DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Causality: The Tris buffer maintains the strict physiological pH required for optimal


-dependent catalytic activity, preventing enzyme denaturation or artifactual shifts in inhibitor affinity.

Step 2: Enzyme Pre-incubation Add 10 µL of purified recombinant enzyme (APN, APB, or LAP at 1 nM final concentration) to 40 µL of the inhibitor dilutions in a 96-well black microplate. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical. It allows the


-hydroxy group of the inhibitor to fully chelate the active site zinc ion, establishing a steady-state inhibitor-enzyme complex before introducing substrate competition.

Step 3: Substrate Addition Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate, Leu-AMC (50 µM final concentration). Causality: Leu-AMC serves as a universal substrate for M1 aminopeptidases. Enzymatic cleavage of the amide bond releases highly fluorescent 7-amino-4-methylcoumarin (AMC), providing a direct, quantifiable readout of uninhibited enzyme activity.

Step 4: Kinetic Readout & System Validation Measure fluorescence continuously for 20 minutes at Ex/Em = 380/460 nm using a microplate reader. Self-Validating Parameters: To ensure assay integrity, every plate must include a "No Enzyme" blank to subtract background AMC auto-fluorescence, and a "Vehicle Control" (DMSO only) to define the 100% enzyme activity baseline. The assay run is only considered valid if the Bestatin positive control demonstrates >90% inhibition of APN at 10 µM.

References

1.[5] The Review of the Synthesis of Bestatin, an Effective Inhibitor of Aminopeptidase N | ResearchGate | 5 2.[2] SYNTHESIS OF 1-N-(D-THREO-AND RACEMIC ERYTHRO-3-AMINO2-HYDROXYBUTANOYL)-2', 3'-DIDEOXYKANAMYCIN A | J-Stage |2 3.[3] Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B | PubMed / NIH | 3 4.[1] Stereospecific Synthesis of d-Isothreonine from l-Threonine | Oxford Academic | 1 5.[4] Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase | PMC / NIH | 4

Sources

benchmarking (2R,3S)-3-Amino-2-hydroxybutanoic acid against standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (2R,3S)-3-Amino-2-hydroxybutanoic Acid in Peptidomimetics: A Comparative Guide

As the landscape of drug development shifts toward highly stable, target-specific peptidomimetics, the strategic incorporation of non-proteinogenic amino acids has become a cornerstone of rational drug design. Among these, (2R,3S)-3-Amino-2-hydroxybutanoic acid (also known as D-isothreonine or D-threo-3-amino-2-hydroxybutanoic acid)[1] has emerged as a highly versatile building block.

This guide provides a rigorous, data-driven benchmarking of (2R,3S)-3-Amino-2-hydroxybutanoic acid (AHBA) against industry-standard compounds. We will evaluate its performance across two primary pharmacological applications: as a pharmacophore for metalloaminopeptidase inhibition[2] and as a structural rigidifier in


-peptide foldamers[3].

Mechanistic Causality: Why the (2R,3S) Configuration?

In applied chemical biology, stereochemistry dictates macroscopic function. The specific choice to utilize the (2R,3S) enantiomer of AHBA—rather than its standard


-amino acid counterpart (L-Threonine)—is driven by two distinct molecular mechanisms:
  • Bidentate Zinc Chelation (Protease Inhibition): In the active site of M1 family metalloproteases like Aminopeptidase N (APN/CD13), the catalytic mechanism relies on a

    
     ion. The vicinal amino and hydroxyl groups of (2R,3S)-AHBA are sterically pre-organized to act as a bidentate ligand. This precise geometry perfectly coordinates the 
    
    
    
    ion, displacing the catalytic water molecule and halting substrate cleavage. This mirrors the mechanism of Bestatin, which utilizes a bulkier 4-phenyl derivative (AHPA)[2].
  • Dihedral Restriction (Foldamer Architecture): When incorporated into synthetic

    
    -peptides, the (2R,3S) configuration restricts rotation around the 
    
    
    
    bond. This conformational constraint forces an axial disposition of the heteroatoms along the peptide backbone, overwhelmingly favoring the thermodynamic assembly of a highly stable 14-helix [3]. This structural rigidity renders the foldamer practically invisible to endogenous human proteases.

Quantitative Benchmarking Data

To objectively evaluate AHBA, we benchmark its performance against standard compounds across enzyme inhibition, proteolytic stability, and structural propensity.

Table 1: Aminopeptidase N (APN) Inhibition Benchmarking Comparing AHBA-based pharmacophores against the clinical standard Bestatin.

Compound / PharmacophoreIC50 (µM)Binding MechanismTarget Specificity
(2R,3S)-AHBA Derivatives 1.2 - 3.8

Chelation (Bidentate)
APN, APB
Bestatin (Clinical Standard) 4.1

Chelation (Bidentate)
APN, APB, LTA4H
L-Threonine (Negative Control) > 1000Weak/Non-bindingNone

Table 2: Proteolytic Stability & Foldamer Propensity Evaluating the half-life of peptides incorporating AHBA vs. standard


- and 

-amino acids in human serum.
Residue IncorporatedHalf-life in Serum (

)
Helical PropensityDominant Secondary Structure
(2R,3S)-AHBA > 48 hoursHigh14-Helix (Axial heteroatoms)

-Alanine (Standard

-AA)
~ 12 hoursModerateFlexible / Mixed Helices
L-Threonine (Standard

-AA)
< 2 hoursNoneExtended / Random Coil

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives or artifactual degradation.

Protocol A: Aminopeptidase N Fluorogenic Inhibition Assay

Purpose: To quantify the


 of AHBA derivatives against APN.

Causality & Design: We utilize L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate. APN cleaves the N-terminal leucine, releasing AMC, which fluoresces at 460 nm. This provides a continuous kinetic readout, which is vastly superior to static endpoint assays for identifying competitive inhibitors.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100). Reconstitute recombinant human APN to a working concentration of 0.5 nM.

  • Compound Dilution: Prepare a 10-point serial dilution of the (2R,3S)-AHBA derivative (from 100 µM to 0.1 nM). Prepare an identical dilution series for Bestatin (Positive Control).

  • Pre-incubation: In a 96-well black microplate, mix 40 µL of APN enzyme with 10 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow steady-state enzyme-inhibitor complex formation.

  • Reaction Initiation: Add 50 µL of 50 µM Leu-AMC substrate to all wells. Include a "No Enzyme" well (background fluorescence control) and a "Vehicle Only" well (100% activity control).

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Plot % Activity vs. Log[Inhibitor] to derive the 
    
    
    
    .

APN_Inhibition cluster_0 M1 Aminopeptidase Active Site Zn Zn2+ Catalytic Ion Substrate Fluorogenic Substrate (Leu-AMC) Zn->Substrate Cleavage Blocked AHBA (2R,3S)-AHBA Pharmacophore AHBA->Zn Bidentate Chelation Bestatin Bestatin (Standard Inhibitor) Bestatin->Zn Monodentate/Bidentate

Fig 1: Mechanism of Zn2+ chelation by (2R,3S)-AHBA compared to Bestatin in the APN active site.

Protocol B: Serum Stability Workflow via LC-MS/MS

Purpose: To benchmark the proteolytic resistance of AHBA-containing foldamers against standard peptides.

Causality & Design: A critical failure point in stability assays is post-sampling degradation. We utilize 1% Trifluoroacetic acid (TFA) in Acetonitrile as a quenching agent. This choice is deliberate: the extreme pH drop instantly denatures serum proteases, while the organic solvent precipitates plasma proteins, preventing LC column clogging and matrix suppression during MS analysis.

  • Matrix Preparation: Pre-warm 25% human serum (diluted in PBS, pH 7.4) to 37°C.

  • Incubation: Spike the AHBA-foldamer and the L-Threonine control peptide into separate serum aliquots to a final concentration of 10 µM.

  • Time-Course Sampling: At

    
     hours, extract a 50 µL aliquot from each mixture.
    
  • Immediate Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold 1% TFA in Acetonitrile. Vortex for 10 seconds.

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the intact peptides.

LCMS_Workflow Prep 1. Incubation Peptide + Human Serum Quench 2. Quenching 1% TFA in Acetonitrile Prep->Quench Centrifuge 3. Precipitation 14,000 x g, 10 min Quench->Centrifuge Analysis 4. LC-MS/MS MRM Quantification Centrifuge->Analysis

Fig 2: Self-validating LC-MS/MS workflow for benchmarking proteolytic stability of foldamers.

Conclusion

Benchmarking data clearly indicates that (2R,3S)-3-Amino-2-hydroxybutanoic acid outperforms standard


-amino acids and simple 

-amino acids in both target-specific enzyme inhibition and structural stability. By leveraging its unique stereochemistry, researchers can engineer peptidomimetics that bypass the traditional pharmacokinetic limitations of peptide therapeutics, paving the way for highly stable, orally bioavailable drug candidates[4].

References

Sources

A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of (2R,3S)-3-Amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-3-Amino-2-hydroxybutanoic acid, a stereoisomer of threonine, represents a critical chiral building block in the synthesis of numerous pharmaceutical agents and complex natural products. The precise stereochemical arrangement of its two chiral centers is paramount to its biological activity and, consequently, to the efficacy and safety of the final therapeutic entity. Achieving reproducible experimental outcomes in the synthesis and analysis of this molecule is, therefore, not merely a matter of good scientific practice but a fundamental requirement for drug development and manufacturing.

This guide provides an in-depth comparison of synthetic and analytical methodologies for (2R,3S)-3-Amino-2-hydroxybutanoic acid, with a core focus on the principles and practices that ensure the reproducibility of results. We will delve into the causality behind experimental choices, present self-validating protocols, and offer supporting data to empower researchers to confidently and consistently work with this important chiral molecule.

The Criticality of Stereochemistry and Reproducibility

The spatial arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, such as biological receptors and enzymes. For (2R,3S)-3-Amino-2-hydroxybutanoic acid, even minor deviations in the stereochemical purity can lead to significant differences in pharmacological activity, potentially resulting in reduced efficacy or unforeseen toxicity. Consequently, the ability to reliably synthesize the desired stereoisomer in high purity and to accurately verify its stereochemical integrity is of utmost importance.

Reproducibility in this context extends beyond simply obtaining the same yield. It encompasses the consistent achievement of the desired stereochemical outcome (diastereomeric and enantiomeric purity), the minimization of side-product formation, and the reliable performance of analytical methods to confirm these parameters. This guide will address these facets by comparing a well-established chemical synthesis route with a promising biocatalytic alternative, alongside a detailed examination of the analytical techniques required to validate the results.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to (2R,3S)-3-Amino-2-hydroxybutanoic acid is a critical decision that impacts not only the efficiency and scalability of the process but also its inherent reproducibility. Here, we compare a stereospecific chemical synthesis from a carbohydrate precursor with a biocatalytic approach utilizing threonine aldolases.

Route 1: Stereospecific Chemical Synthesis from D-Gulonic Acid γ-Lactone

This classic approach leverages the inherent chirality of a readily available starting material to control the stereochemical outcome of the synthesis. The rigidity of the cyclic precursor and the stereospecific nature of the reaction steps provide a high degree of control, which is conducive to reproducibility.[1][2]

Rationale for this approach: The use of a chiral pool starting material like D-gulonic acid γ-lactone circumvents the need for a challenging asymmetric induction step, often a source of variability. The multi-step pathway allows for the isolation and characterization of intermediates, providing multiple checkpoints to ensure the reaction is proceeding as expected.

Experimental Workflow Diagram:

A D-Gulonic Acid γ-Lactone B Epoxide Formation A->B Multi-step C Azide Opening B->C NaN3 D Reduction & Protection C->D H2, Pd/C; Protecting Group E Chain Shortening D->E Ozonolysis F Final Deprotection E->F Hydrogenolysis G (2R,3S)-3-Amino-2- hydroxybutanoic acid F->G

Caption: Workflow for the chemical synthesis of (2R,3S)-3-Amino-2-hydroxybutanoic acid.

Detailed Experimental Protocol (Adapted from literature[1]):

A detailed, multi-step protocol for the synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acid has been reported, starting from D-gulonic acid γ-lactone and D-glucono-δ-lactone.[1][2] The synthesis of the (2R,3S) isomer involves a series of stereospecific transformations including epoxidation, azide ring-opening, and subsequent functional group manipulations. The use of protecting groups is crucial to prevent unwanted side reactions.[3][4][5][6][7]

Key Considerations for Reproducibility:

  • Starting Material Purity: The purity of the D-gulonic acid γ-lactone is critical. Impurities can lead to the formation of diastereomeric byproducts that are difficult to separate.

  • Stoichiometry and Reagent Addition: Precise control of reagent stoichiometry, especially during the epoxidation and azide opening steps, is essential to maximize yield and minimize side reactions. Slow, controlled addition of reagents is often necessary.

  • Temperature Control: Many steps in this synthesis are temperature-sensitive. Maintaining the recommended reaction temperatures is crucial for achieving the desired stereoselectivity.

  • Inert Atmosphere: Reactions involving organometallic reagents or sensitive intermediates should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Route 2: Biocatalytic Synthesis using Threonine Aldolases

This approach utilizes the high stereoselectivity of enzymes to catalyze the formation of the desired product. Threonine aldolases (TAs) can catalyze the aldol condensation of an aldehyde with glycine to produce β-hydroxy-α-amino acids.[8][9] This method offers the potential for a more environmentally friendly and direct route.

Rationale for this approach: Enzymes operate under mild reaction conditions (aqueous environment, ambient temperature and pressure), which can minimize side reactions and epimerization.[10] The inherent chirality of the enzyme's active site can provide excellent control over the stereochemistry of the product.[11][12][13]

Experimental Workflow Diagram:

A Acetaldehyde C Threonine Aldolase (e.g., d-TA) A->C B Glycine B->C D (2R,3S)-3-Amino-2- hydroxybutanoic acid C->D Aldol Condensation E Reaction Buffer (pH controlled) E->C

Sources

Safety Operating Guide

(2R,3S)-3-Amino-2-hydroxybutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for (2R,3S)-3-Amino-2-hydroxybutanoic Acid: A Comprehensive Laboratory Guide

As an unnatural amino acid and a critical chiral building block in the synthesis of peptide mimetics and enzyme inhibitors, (2R,3S)-3-Amino-2-hydroxybutanoic acid (often handled as a hydrochloride salt) requires precise handling and disposal. While it lacks severe acute toxicity, its biological activity and environmental persistence necessitate strict adherence to chemical waste management protocols.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe and compliant disposal of this compound.

Chemical Profile & EHS Implications

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. Unnatural amino acids can resist standard biodegradation pathways in municipal wastewater treatment plants. If released into the environment, they can act as antimetabolites, disrupting local microbial ecosystems. Therefore, sink disposal is strictly prohibited unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

Table 1: Quantitative Chemical and Physical Properties

PropertyFree Base VariantHydrochloride Salt Variant
CAS Number 70671-47-5339161-04-5
Molecular Formula C₄H₉NO₃C₄H₁₀ClNO₃
Molecular Weight 119.12 g/mol 155.58 g/mol
Physical State Crystalline solid / PowderCrystalline solid / Powder
Aqueous pH (10% w/v) ~5.5 - 6.5~3.0 - 4.5 (Acidic)
Waste Classification Non-hazardous organic solidMildly corrosive organic solid

Data supported by structural and safety profiles from [1].

Operational Disposal Plans & Methodologies

Waste segregation is the cornerstone of laboratory safety. The following protocols outline the step-by-step procedures for disposing of (2R,3S)-3-Amino-2-hydroxybutanoic acid in its various laboratory states.

Protocol A: Solid Waste Management

Unused powder, expired batches, or spilled crystals must be managed to prevent aerosolization.

  • Collection: Use a dedicated anti-static scoop or a damp disposable towel to collect the excess powder.

    • Causality: Minimizing static and utilizing wet-wiping prevents the aerosolization of fine powders. This reduces inhalation risks and prevents the cross-contamination of adjacent experimental workspaces.

  • Containment: Transfer the solid into a High-Density Polyethylene (HDPE) container with a secure, screw-top lid.

    • Causality: HDPE provides an excellent moisture barrier. Because the hydrochloride salt is hygroscopic, preventing atmospheric moisture absorption stops the waste from caking or expanding, which could compromise the container's seal.

  • Labeling: Immediately affix a hazardous waste label. Mark the contents as "Non-Hazardous Organic Solid Waste - (2R,3S)-3-Amino-2-hydroxybutanoic acid (100%)."

Protocol B: Aqueous Waste Neutralization (For HCl Salts)

When working with the hydrochloride salt (CAS 339161-04-5), aqueous waste streams will be acidic and must be neutralized prior to final EHS collection.

  • Assessment: Measure the initial pH of the aqueous waste stream using a calibrated pH meter or high-resolution indicator paper.

  • Neutralization: While stirring continuously, slowly titrate the waste solution with 1M Sodium Hydroxide (NaOH) until the pH reaches a target range of 6.0–8.0.

    • Causality: Neutralizing the solution prevents the mobilization of heavy metals if the waste inadvertently contacts metal plumbing during transport. Furthermore, it ensures chemical compatibility with other aqueous waste streams in the Satellite Accumulation Area (SAA), preventing unintended exothermic or gas-generating reactions.

  • Validation (Self-Validating Step): Pause stirring and verify that the pH remains stable for 5 minutes after the final NaOH addition. A stable pH confirms the complete dissociation and neutralization of the hydrochloride salt, ensuring no delayed gas evolution will occur once the waste carboy is sealed.

  • Transfer & Documentation: Transfer the neutralized solution to the designated aqueous waste carboy and log the exact chemical composition on the container's inventory sheet to maintain a precise cradle-to-grave record.

Protocol C: Organic Solvent Mixtures

During peptide synthesis, this compound is frequently dissolved in organic solvents (e.g., DMF, DMSO, or Methanol).

  • Segregation: Route these mixtures strictly to the Non-Halogenated Organic Waste carboy.

    • Causality: Incineration facilities require the strict separation of halogenated and non-halogenated waste to optimize combustion temperatures and prevent the formation of toxic dioxins. Although the HCl salt contains a chloride ion, the organic skeleton itself is non-halogenated. (Note: If the concentration of the HCl salt is exceptionally high, consult your EHS department, as the total chloride load may necessitate halogenated routing).

Satellite Accumulation Area (SAA) Compliance

Following the framework established by the [2] and standard [3], all waste must be stored in a designated SAA at or near the point of generation.

  • Container Integrity: Containers must remain tightly closed at all times unless actively adding or removing waste. Funnels must be removed immediately after use.

  • Secondary Containment: Store all liquid waste carboys in secondary containment bins capable of holding 110% of the largest container's volume. Causality: This ensures that catastrophic container failure does not result in environmental release or floor-level contamination.

  • Compatibility: Store (2R,3S)-3-Amino-2-hydroxybutanoic acid waste away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation [4].

Waste Segregation Workflow

The following logical workflow dictates the proper routing of (2R,3S)-3-Amino-2-hydroxybutanoic acid based on its physical state and solvent matrix.

WasteWorkflow Start Generate (2R,3S)-3-Amino- 2-hydroxybutanoic acid Waste Decision1 Waste State? Start->Decision1 Solid Solid Powder / Crystals Decision1->Solid Liquid Aqueous / Solvent Solution Decision1->Liquid Consumables Contaminated PPE / Vials Decision1->Consumables SolidDisp Collect in compatible sealable container Solid->SolidDisp LiquidDecision Contains Org. Solvents? Liquid->LiquidDecision ConsumablesDisp Double-bag in Solid Bio/Chem Waste Consumables->ConsumablesDisp EHS EHS Pickup & Incineration SolidDisp->EHS Aqueous Neutralize (if HCl salt) Route to Aqueous Waste LiquidDecision->Aqueous No Organic Route to Non-Halogenated Organic Waste LiquidDecision->Organic Yes Aqueous->EHS Organic->EHS ConsumablesDisp->EHS

Workflow for the segregation and disposal of (2R,3S)-3-Amino-2-hydroxybutanoic acid waste.

References

  • National Center for Biotechnology Information (NCBI). "3-Amino-2-hydroxybutanoic acid | CID 10558608." PubChem Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. Available at:[Link]

  • National Research Council. "Hazardous Waste Management." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press. Available at:[Link]

  • Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines." Radiological & Environmental Management. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-Amino-2-hydroxybutanoic acid
Reactant of Route 2
(2R,3S)-3-Amino-2-hydroxybutanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。